molecular formula C45H55N11O6 B12402045 LEB-03-145

LEB-03-145

Cat. No.: B12402045
M. Wt: 846.0 g/mol
InChI Key: XLHADJZHJGTTFK-UHFFFAOYSA-N
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Description

LEB-03-145 is a useful research compound. Its molecular formula is C45H55N11O6 and its molecular weight is 846.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C45H55N11O6

Molecular Weight

846.0 g/mol

IUPAC Name

N-[5-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)-2-pyridinyl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]pentyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide

InChI

InChI=1S/C45H55N11O6/c1-5-22-55-43(60)35-30-47-44(50-42(35)56(55)37-12-10-11-36(49-37)45(3,4)61)48-32-13-15-33(16-14-32)52-26-24-51(25-27-52)23-9-7-8-21-46-38(57)19-17-34-18-20-41(62-34)54-29-28-53(31-40(54)59)39(58)6-2/h5-6,10-16,18,20,30,61H,1-2,7-9,17,19,21-29,31H2,3-4H3,(H,46,57)(H,47,48,50)

InChI Key

XLHADJZHJGTTFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC(=CC=C1)N2C3=NC(=NC=C3C(=O)N2CC=C)NC4=CC=C(C=C4)N5CCN(CC5)CCCCCNC(=O)CCC6=CC=C(O6)N7CCN(CC7=O)C(=O)C=C)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to LEB-03-145: A Novel WEE1 Deubiquitinase-Targeting Chimera

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LEB-03-145 is a novel synthetic bifunctional molecule known as a Deubiquitinase-Targeting Chimera (DUBTAC). It is designed for the targeted stabilization of the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint. By linking the WEE1 inhibitor Adavosertib (AZD1775) to a recruiter for the deubiquitinase OTUB1, this compound hijacks the cellular deubiquitination machinery to counteract the degradation of WEE1. This guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, intended for researchers and professionals in the field of drug discovery and development.

Chemical Structure and Properties

This compound is a heterobifunctional molecule comprised of three key components:

  • A WEE1-targeting ligand: Adavosertib (AZD1775), a potent and selective inhibitor of the WEE1 kinase.

  • An OTUB1-recruiting ligand: EN523, a covalent ligand that targets a non-catalytic allosteric cysteine (C23) on the deubiquitinase OTUB1.[1]

  • A linker: A C5 alkyl chain that connects the WEE1 ligand to the OTUB1 recruiter.[1]

The precise molecular formula and weight for this compound are not publicly available in the reviewed literature. However, based on its constituent parts, a calculated approximation can be made. For reference, a related compound, LEB-03-146, which utilizes a PEG2 linker, has a reported molecular weight of 892.01 g/mol and a molecular formula of C46H57N11O8.

Table 1: Physicochemical Properties of this compound and its Constituent Moieties

PropertyThis compoundAdavosertib (AZD1775)EN523
Molecular Formula Not availableC27H32N8O2C12H14N2O3
Molecular Weight ( g/mol ) Not available500.6234.26
Solubility Not availableDMSO: ≥ 100 mg/mL (199.76 mM)DMSO: ≥ 50 mg/mL (213.44 mM)
CAS Number 2858812-90-3[1]955365-80-72094893-05-5
SMILES Not availableC=CCN1C(=O)C2=C(N=C(N=C2N1C3=CC=NC(=C3)C(C)(C)O)NC4=CC=C(C=C4)N5CCN(CC5)C)NC=CC(=O)NC1=CC=C(C=C1)N2CCOCC2=O

Mechanism of Action: Targeted Protein Stabilization

This compound operates through an innovative mechanism known as targeted protein stabilization. Unlike traditional inhibitors that block the function of a target protein, DUBTACs are designed to increase the cellular abundance of a target protein by preventing its degradation.

The process is initiated by the simultaneous binding of this compound to both WEE1 kinase and the deubiquitinase OTUB1. This forms a ternary complex, bringing the deubiquitinase in close proximity to WEE1. OTUB1 then removes ubiquitin chains from WEE1, which would otherwise mark it for proteasomal degradation. The resulting stabilization of WEE1 protein levels can have significant implications in cellular processes where WEE1 is a key regulator.

DUBTAC_Mechanism cluster_0 This compound cluster_1 Ternary Complex Formation cluster_2 Cellular Outcome AZD1775 Adavosertib (AZD1775) WEE1 Ligand Linker C5 Alkyl Linker AZD1775->Linker WEE1 WEE1 Kinase AZD1775->WEE1 Binds EN523 EN523 OTUB1 Recruiter Linker->EN523 OTUB1 OTUB1 (Deubiquitinase) EN523->OTUB1 Recruits Ub Ubiquitin Chains WEE1->Ub Ubiquitinated Stabilization WEE1 Stabilization WEE1->Stabilization OTUB1->Ub Removes Degradation Proteasomal Degradation Ub->Degradation

Caption: Mechanism of action of this compound as a WEE1 DUBTAC.

WEE1 Signaling Pathway

WEE1 is a nuclear kinase that plays a pivotal role in the G2/M cell cycle checkpoint. Its primary function is to prevent premature entry into mitosis by inhibiting Cyclin-Dependent Kinase 1 (CDK1). WEE1 phosphorylates CDK1 at the Tyr15 residue, which inactivates the CDK1/Cyclin B complex. By stabilizing WEE1, this compound enhances this inhibitory function, leading to cell cycle arrest at the G2 phase.

WEE1_Signaling_Pathway G2_Phase G2 Phase CDK1_CyclinB CDK1/Cyclin B Complex G2_Phase->CDK1_CyclinB Activates M_Phase M Phase (Mitosis) CDK1_CyclinB->M_Phase Promotes Entry pCDK1 p-CDK1 (Tyr15) (Inactive) CDK1_CyclinB->pCDK1 Becomes WEE1 WEE1 Kinase WEE1->CDK1_CyclinB Phosphorylates LEB03145 This compound LEB03145->WEE1 Stabilizes pCDK1->M_Phase Inhibits Entry

Caption: The role of WEE1 in the G2/M cell cycle checkpoint.

Experimental Protocols

The characterization of this compound involves several key experimental techniques to assess its physicochemical properties, mechanism of action, and cellular effects.

Western Blotting for WEE1 Stabilization

This protocol is used to quantify the levels of WEE1 protein in cells following treatment with this compound.

Workflow:

Western_Blot_Workflow A Cell Treatment with This compound B Cell Lysis and Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (Blotting) C->D E Antibody Incubation (Primary & Secondary) D->E F Detection and Imaging E->F G Data Analysis F->G

Caption: A typical workflow for Western blot analysis.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HEP3B hepatoma cells) and allow them to adhere. Treat cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples in Laemmli buffer and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for WEE1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative change in WEE1 protein levels.

Cell Viability Assay

This assay determines the effect of this compound on cell proliferation and cytotoxicity.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a desired period (e.g., 72 hours).

  • Reagent Addition: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent.

  • Incubation: Incubate the plates to allow for the conversion of the reagent by metabolically active cells.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Pharmacological Properties

The primary pharmacological effect of this compound is the stabilization of WEE1 protein. In studies with related compounds, significant WEE1 stabilization has been observed in HEP3B hepatoma cancer cells.[2] Quantitative dose-response data for WEE1 stabilization by this compound is not yet widely published. The WEE1-targeting component, Adavosertib, is a potent inhibitor with a reported IC50 of 5.2 nM in a cell-free assay.

Table 2: Pharmacological Data

ParameterThis compoundAdavosertib (AZD1775)
Target WEE1 (stabilization)WEE1 (inhibition)
Cellular Effect Increased WEE1 protein levelsG2/M cell cycle arrest
IC50 (WEE1 inhibition) Not Applicable5.2 nM (cell-free)
Effective Concentration for Stabilization Not publicly availableNot Applicable

Conclusion

This compound represents a promising new modality in targeted cancer therapy. By leveraging the DUBTAC platform, it offers a novel approach to modulating the activity of key cellular regulators like WEE1. This technical guide provides a foundational understanding of its chemical nature, mechanism of action, and the experimental approaches used for its characterization. Further research is needed to fully elucidate its therapeutic potential and to establish detailed pharmacokinetic and pharmacodynamic profiles. The information presented herein is intended to support the ongoing research and development efforts in this exciting field.

References

An In-depth Technical Guide to the Synthesis and Purification of LEB-03-145

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEB-03-145 is a pioneering Deubiquitinase-Targeting Chimera (DUBTAC) designed for the targeted stabilization of the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint. As a heterobifunctional molecule, this compound operates by recruiting the deubiquitinase OTUB1 to WEE1, thereby preventing its proteasomal degradation. This innovative approach offers a novel therapeutic strategy for diseases where the aberrant degradation of specific proteins, such as tumor suppressors, plays a pathogenic role.

This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound, based on the seminal work by Henning NJ, et al., published in Nature Chemical Biology in 2022. The synthesis involves the preparation of three key building blocks: the WEE1 inhibitor Adavosertib (AZD1775), the OTUB1 recruiter EN523, and a C5 alkyl linker, followed by their sequential coupling.

Mechanism of Action: Targeted Protein Stabilization

This compound exemplifies the DUBTAC platform's potential. By linking a WEE1-targeting ligand (Adavosertib) to an OTUB1-recruiting moiety (EN523), the chimera induces proximity between the deubiquitinase and its non-native substrate, WEE1. This proximity facilitates the removal of ubiquitin chains from WEE1, rescuing it from proteasomal degradation and leading to its stabilization and accumulation within the cell.

DUBTAC_Mechanism cluster_0 This compound (DUBTAC) cluster_1 Cellular Environment AZD1775 Adavosertib (WEE1 Ligand) Linker C5 Alkyl Linker AZD1775->Linker WEE1 WEE1 (Target Protein) AZD1775->WEE1 Binds EN523 EN523 (OTUB1 Recruiter) Linker->EN523 OTUB1 OTUB1 (Deubiquitinase) EN523->OTUB1 Recruits Ub Ubiquitin WEE1->Ub Ubiquitination Proteasome Proteasome WEE1->Proteasome Degradation OTUB1->WEE1

Caption: Mechanism of action of this compound.

Synthesis of this compound: A Modular Approach

The synthesis of this compound is a multi-step process that involves the individual synthesis of its three core components, followed by a final coupling reaction.

Overall Synthetic Workflow

Synthesis_Workflow cluster_AZD1775 AZD1775 Synthesis cluster_EN523 EN523 Synthesis cluster_Linker Linker Synthesis cluster_Final_Assembly Final Assembly AZD_start Pyrimidine & Bromopyridine AZD_inter AZD1775 HMS Intermediate AZD_start->AZD_inter Ullmann Coupling AZD_final Adavosertib (AZD1775) AZD_inter->AZD_final Coupling1 Couple AZD1775 & Linker AZD_final->Coupling1 EN523_start Starting Materials EN523_final EN523 EN523_start->EN523_final Coupling2 Couple AZD-Linker & EN523 EN523_final->Coupling2 Linker_start Diol & Dihaloalkane Linker_inter Functionalized Linker Linker_start->Linker_inter Linker_inter->Coupling1 Coupling1->Coupling2 Purification Purification Coupling2->Purification LEB03145 This compound Purification->LEB03145

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

The following protocols are adapted from the supplementary information of Henning NJ, et al., Nat Chem Biol. 2022 Apr;18(4):412-421.

Synthesis of Adavosertib (AZD1775) Precursor (AZD1775 HMS)

A key intermediate in the synthesis of Adavosertib is the hydroxymethylsulfanyl (HMS) derivative.

Reaction Scheme:

Pyrimidine + Bromopyridine --(Cu(I)I, CyDMEDA, KOAc)--> AZD1775 HMS

Materials and Reagents:

ReagentMolar Equivalence
Pyrimidine (Pyr)1.0
Bromopyridine (PyBr)1.1
Potassium Acetate (KOAc)2.0
Copper(I) Iodide (Cu(I)I)0.1
(±)-trans-N,N'-Dimethylcyclohexane-1,2-diamine (CyDMEDA)0.2
Acetonitrile (MeCN)Solvent

Procedure:

  • To a nitrogen-purged reaction vessel, add Pyrimidine, Bromopyridine, Potassium Acetate, Copper(I) Iodide, and (±)-trans-N,N'-Dimethylcyclohexane-1,2-diamine.

  • Add degassed Acetonitrile under inert conditions.

  • Heat the reaction mixture to the desired temperature (e.g., 338-355 K) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the crude product by flash column chromatography on silica gel to yield the AZD1775 HMS intermediate.

Synthesis of EN523 (OTUB1 Recruiter)

The detailed multi-step synthesis of EN523 is outlined in the supplementary materials of the primary reference. It involves the construction of the core scaffold followed by functionalization. For the purpose of this guide, we will focus on the final steps for its incorporation into the DUBTAC.

Synthesis of the C5 Alkyl Linker

The C5 alkyl linker is synthesized with appropriate functional groups at each end to allow for sequential coupling with Adavosertib and EN523. A representative synthesis involves the use of a diol and a dihaloalkane.

Procedure:

  • Mono-O-alkylation of a suitable diol with a non-symmetric dihaloalkane.

  • Capping of the resulting alcohol with a bromide.

  • Installation of a protected amine using the Gabriel synthesis.

  • Protecting group manipulation to yield an orthogonally protected linker, ready for coupling.

Final Assembly of this compound

The final assembly involves a two-step coupling process.

General Procedure C (Amide Coupling):

  • To a solution of the amine-functionalized linker-Adavosertib conjugate in DMF, add the carboxylic acid-functionalized EN523, DIPEA, and HATU.

  • Stir the reaction mixture at room temperature until completion.

  • Add water to the reaction mixture and extract with an organic solvent (e.g., 4:1 CHCl3:IPA).

  • Combine the organic extracts, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

Purification of this compound

Purification of the final compound and intermediates is critical to ensure high purity for biological assays.

Purification Workflow

Purification_Workflow Crude Crude this compound Flash_Chrom Flash Column Chromatography Crude->Flash_Chrom Fraction_Analysis Fraction Analysis (TLC/LC-MS) Flash_Chrom->Fraction_Analysis Solvent_Evap Solvent Evaporation Fraction_Analysis->Solvent_Evap Combine Pure Fractions Final_Product Pure this compound Solvent_Evap->Final_Product

Caption: General purification workflow for this compound.

Detailed Purification Protocol:

  • The crude residue from the final coupling reaction is purified by flash column chromatography using a Biotage Isolera system or equivalent.

  • Normal-phase silica flash columns of appropriate size (e.g., 5 g, 10 g, 25 g, or 40 g) are used.

  • A suitable solvent gradient is employed to elute the product. The specific gradient will depend on the polarity of the compound and should be optimized based on TLC analysis.

  • Fractions are collected and analyzed by TLC or LC-MS to identify those containing the pure product.

  • The pure fractions are combined and the solvent is removed under reduced pressure to yield the final compound, this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data that would be obtained during the synthesis of this compound. The exact values will vary depending on the specific reaction scale and conditions.

StepCompoundStarting Material (mass/moles)Reagents (equivalents)Yield (%)Purity (%)
1AZD1775 HMSPyrimidine (1.0 eq)PyBr (1.1), KOAc (2.0), Cu(I)I (0.1), CyDMEDA (0.2)60-75>95
2Functionalized C5 LinkerDiol (1.0 eq)Dihaloalkane (1.1)50-65>98
3This compoundAmine-Linker-AZD (1.0 eq)Acid-EN523 (1.2), DIPEA (3.0), HATU (1.2)40-55>99 (post-purification)

Conclusion

The synthesis and purification of this compound represent a significant advancement in the field of targeted protein stabilization. The modular synthetic approach allows for the creation of various DUBTACs by modifying the target ligand, linker, or deubiquitinase recruiter. The detailed protocols provided in this guide, derived from the foundational work of Henning and colleagues, offer a roadmap for researchers to synthesize and further investigate this promising class of molecules. Careful execution of the synthetic steps and rigorous purification are paramount to obtaining high-quality material for biological evaluation and advancing our understanding of targeted protein stabilization as a therapeutic modality.

In-Depth Technical Guide: C.I. Reactive Yellow 145

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Its Chemical Properties, Environmental Fate, and Toxicological Profile

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial query for "LEB-03-145" did not yield a specific chemical entity. This guide focuses on the well-documented compound C.I. Reactive Yellow 145 , which shares the numerical designator.

Chemical Identification

C.I. Reactive Yellow 145 is a monoazo reactive dye, characterized by the presence of a vinyl sulfone reactive group. This group allows the dye to form covalent bonds with the hydroxyl groups of cellulosic fibers, leading to its widespread use in the textile industry.

IdentifierValue
Primary CAS Number 93050-80-7[1][2][3][4]
Related CAS Number 80157-00-2[5]
IUPAC Name tetrasodium;7-[[2-(carbamoylamino)-4-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate[3]
Synonyms C.I. Reactive Yellow 145, Reactive Yellow 3RS, Reactive Yellow M3RE, Yellow F3R[1][2][3]
Molecular Formula C₂₈H₂₀ClN₉Na₄O₁₆S₅[1][2]
Molecular Weight 1026.25 g/mol [1]

Experimental Protocols

The persistence of Reactive Yellow 145 in textile effluents has led to extensive research into its removal from wastewater. The following sections detail common experimental methodologies.

Biodegradation by Bacterial Consortium

This protocol outlines the methodology for assessing the biodegradation of Reactive Yellow 145 using a bacterial consortium of Enterobacter asburiae and Enterobacter cloacae.[5]

Methodology:

  • Bacterial Culture Preparation: A bacterial consortium is prepared by mixing equal ratios (1:1) of E. asburiae and E. cloacae.

  • Decolorization Assay:

    • Prepare a nutrient broth medium containing a specific concentration of Reactive Yellow 145 (e.g., 500 mg/L).

    • Inoculate the medium with a 10% (v/v) concentration of the bacterial consortium.

    • Incubate the culture under static conditions at a controlled temperature (e.g., 35°C) and pH (e.g., 7.0).

    • Monitor the decolorization over a time course (e.g., 12 hours) by measuring the absorbance of the supernatant at the dye's maximum wavelength.

  • Metabolite Analysis:

    • After decolorization, centrifuge the culture to separate the bacterial biomass.

    • Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate).

    • Analyze the extracted metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the degradation products.

  • Toxicity Assessment:

    • Phytotoxicity: Assess the toxicity of the crude and biodegraded dye solutions by studying their effects on seed germination and seedling growth of selected plant species (e.g., Cicer arietinum and Vigna radiata).

    • Genotoxicity: Evaluate the genotoxic potential of the dye and its metabolites using the Allium cepa root tip assay, monitoring the mitotic index and chromosomal aberrations.

Photocatalytic Degradation using TiO₂

This protocol describes the photocatalytic degradation of Reactive Yellow 145 using titanium dioxide (TiO₂) as a photocatalyst.

Methodology:

  • Photocatalyst Preparation: Disperse a known amount of TiO₂ in an aqueous solution of Reactive Yellow 145.

  • Photoreactor Setup: Place the solution in a photoreactor equipped with a UV light source.

  • Degradation Experiment:

    • Stir the solution in the dark for a set period to establish adsorption-desorption equilibrium.

    • Irradiate the solution with UV light while maintaining constant stirring.

    • Collect aliquots at regular intervals and centrifuge to remove the photocatalyst.

    • Measure the concentration of Reactive Yellow 145 in the supernatant using a UV-Vis spectrophotometer at its characteristic wavelength.

  • Parameter Optimization: Investigate the effect of various parameters on degradation efficiency, including:

    • Initial dye concentration

    • Photocatalyst dosage

    • pH of the solution

    • Presence of oxidizing agents (e.g., H₂O₂)

Quantitative Data

The following tables summarize key quantitative data from studies on the removal and toxicity of Reactive Yellow 145.

Table 1: Optimal Conditions for Biodegradation
ParameterOptimal ValueDecolorization EfficiencyReference
Dye Concentration500 mg/L98.78%[5]
Temperature35°C98.78%[5]
pH7.098.78%[5]
Incubation Time12 hours98.78%[5]
Table 2: Toxicological Data
TestEndpointResultReference
Acute Oral Toxicity (Rat)LD50> 2,000 mg/kg[1]
Skin Irritation (Rabbit)-Non-irritant[1]
Eye Irritation (Rabbit)-Non-irritant[1]
Sensitization (Guinea Pig)-Did not show a sensitizing effect[1]
Fish Toxicity (Leuciscus idus)LC50 (48h)> 100 mg/L[1]
Bacterial ToxicityEC50> 1,000 mg/L[1]

Visualizations

Biodegradation Pathway

The following diagram illustrates the proposed biodegradation pathway of Reactive Yellow 145 by a bacterial consortium, leading to the formation of smaller, less toxic metabolites.

Proposed Biodegradation Pathway of Reactive Yellow 145 Reactive Yellow 145 Reactive Yellow 145 Azo Bond Cleavage\n(Azoreductase) Azo Bond Cleavage (Azoreductase) Reactive Yellow 145->Azo Bond Cleavage\n(Azoreductase) Intermediate\nAromatic Amines Intermediate Aromatic Amines Azo Bond Cleavage\n(Azoreductase)->Intermediate\nAromatic Amines Further Degradation Further Degradation Intermediate\nAromatic Amines->Further Degradation Metabolites Metabolites Identified by GC-MS 2-Cyclohexen-1-ol 5-Nitroso-2,4,6-triaminopyrimidine Octahydroquinoline-9-hydroxyperoxide Tetramethyl-2-hexadecen-1-ol 9-Octadecanoic acid, methyl ester Hexadecanoic acid, methyl ester Further Degradation->Metabolites

Caption: Proposed biodegradation pathway of C.I. Reactive Yellow 145.

Experimental Workflow for Photocatalytic Degradation

This diagram outlines a typical experimental workflow for studying the photocatalytic degradation of Reactive Yellow 145.

Experimental Workflow for Photocatalytic Degradation cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare RY145 Solution Prepare RY145 Solution Add TiO2 Catalyst Add TiO2 Catalyst Prepare RY145 Solution->Add TiO2 Catalyst Dark Adsorption Dark Adsorption Add TiO2 Catalyst->Dark Adsorption UV Irradiation UV Irradiation Dark Adsorption->UV Irradiation Sample Collection Sample Collection UV Irradiation->Sample Collection Centrifugation Centrifugation Sample Collection->Centrifugation UV-Vis Analysis UV-Vis Analysis Centrifugation->UV-Vis Analysis

Caption: Workflow for photocatalytic degradation of Reactive Yellow 145.

Toxicological Profile and Relevance to Drug Development

The available toxicological data for Reactive Yellow 145 indicates low acute toxicity.[1] However, as an azo dye, there is a potential for the formation of aromatic amines through reductive cleavage of the azo bond. Some aromatic amines are known to be carcinogenic.

A key study on the biodegradation of Reactive Yellow 145 identified several metabolites and assessed their toxicity.[5] The results showed that the biodegraded products exhibited reduced phytotoxicity and genotoxicity compared to the parent dye.[5] This suggests that biological treatment processes can effectively detoxify wastewater containing this dye.

For drug development professionals, it is important to note that there is currently no evidence in the public domain to suggest that Reactive Yellow 145 or its metabolites have any therapeutic applications or interact with specific biological signaling pathways in a manner relevant to drug design. The research focus has been exclusively on its industrial applications and environmental impact. The identified metabolites, such as fatty acid esters and nitrogen-containing heterocyclic compounds, are common biochemicals and may not hold significant promise as lead compounds without further extensive investigation.[5] The primary relevance of this compound to the pharmaceutical industry would be in the context of environmental safety and the responsible disposal of any materials dyed with this substance.

References

LEB-03-145: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for LEB-03-145, a WEE1 deubiquitinase-targeting chimera (DUBTAC). The information presented is intended to support researchers and drug development professionals in the handling, formulation, and experimental design involving this compound.

Core Compound Information

This compound is a novel research compound designed for targeted protein stabilization. It functions as a WEE1 DUBTAC, linking the WEE1 inhibitor AZD1775 (Adavosertib) to the OTUB1 recruiter EN523 via a C5 alkyl linker.[1] This mechanism of action is intended to induce the stabilization of the WEE1 protein.

Solubility Data

Currently, publicly available quantitative solubility data for this compound in various solvents is limited. Commercial suppliers recommend referring to the Certificate of Analysis for specific lot-dependent information.

For a related compound, LEB-03-146, which also functions as a WEE1 DUBTAC but with a different linker (PEG2), some general solubility information is available, which may serve as a preliminary reference.

Table 1: Solubility and Preparation of LEB-03-146 Stock Solutions

SolventConcentrationNotes
DMSO≥ 34.8 mg/mL (≥ 30 mM)"≥" indicates that the compound is soluble at this concentration, but the saturation point is not known.

It is crucial to note that the solubility of this compound may differ from that of LEB-03-146 due to structural differences in their linkers.

Stability and Storage

Proper storage and handling are critical to maintaining the integrity of this compound.

Table 2: Recommended Storage Conditions for this compound and a Related Compound

CompoundFormRecommended StorageDuration
This compoundSolidRoom temperature (in continental US)Varies; refer to Certificate of Analysis
LEB-03-146Stock Solution-20°C1 month
-80°C6 months

It is strongly advised to use stock solutions of related compounds within the specified timeframes to ensure experimental reproducibility.[2] For this compound, adherence to the storage conditions provided on the Certificate of Analysis is paramount.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are described in the primary literature. Researchers should consult the supplementary information of the referenced publication for step-by-step procedures.

General Workflow for Assessing DUBTAC-mediated Protein Stabilization:

The following diagram illustrates a typical workflow to investigate the effect of a DUBTAC like this compound on target protein stability.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_data_analysis Data Analysis cell_seeding Seed Cells treatment Treat with this compound (or vehicle control) cell_seeding->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification western_blot Western Blot for WEE1 quantification->western_blot imaging Densitometry/ Imaging western_blot->imaging analysis Quantify WEE1 Levels imaging->analysis

A generalized workflow for evaluating the effect of this compound on WEE1 protein levels.

Signaling Pathway

This compound is designed to modulate the ubiquitin-proteasome system to achieve targeted protein stabilization. The diagram below outlines the intended mechanism of action.

The proposed mechanism of action for this compound in stabilizing the WEE1 protein.

This guide summarizes the currently available data on this compound. For detailed experimental procedures and further data, researchers are encouraged to consult the primary scientific literature.

References

In-Depth Technical Guide: LEB-03-145 Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the target identification and validation of LEB-03-145, a novel deubiquitinase-targeting chimera (DUBTAC). The information presented is collated from the primary scientific literature to support further research and development in the field of targeted protein stabilization.

Introduction to this compound

This compound is a chemical probe designed to induce the stabilization of the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint. It is classified as a WEE1 DUBTAC, a heterobifunctional molecule that recruits a deubiquitinase to a specific protein target, thereby preventing its proteasomal degradation.

Structurally, this compound is composed of three key components:

  • A WEE1 Ligand: The molecule utilizes AZD1775 (Adavosertib), a known and potent inhibitor of WEE1 kinase.

  • A Deubiquitinase Recruiter: It incorporates EN523, a covalent ligand that engages the deubiquitinase OTUB1.

  • A Linker: A C5 alkyl linker connects the WEE1 ligand and the OTUB1 recruiter, optimizing the formation of a ternary complex between WEE1, OTUB1, and this compound.

The primary research describing this compound and the DUBTAC platform was published by Henning NJ, et al. in Nature Chemical Biology in 2022, titled "Deubiquitinase-targeting chimeras for targeted protein stabilization."

Target Identification and Mechanism of Action

The designated target of this compound is the WEE1 G2 checkpoint kinase . The mechanism of action is not based on the inhibition of WEE1's kinase activity, but rather on its stabilization at the protein level.

The validation of this mechanism was demonstrated through a series of experiments that showed this compound and its analogs could increase the intracellular levels of WEE1 protein. This targeted protein stabilization is achieved by hijacking the cellular deubiquitination machinery. The EN523 component of this compound binds to the deubiquitinase OTUB1, and the AZD1775 moiety binds to WEE1. This induced proximity facilitates the removal of ubiquitin chains from WEE1 by OTUB1, sparing it from degradation by the proteasome and leading to its accumulation in the cell.

Signaling Pathway and Experimental Workflow

The development and validation of this compound involved a logical experimental workflow designed to test the hypothesis of targeted protein stabilization.

DUBTAC Conceptual Workflow

The core concept of the DUBTAC platform is to link a target-binding ligand to a DUB-recruiting ligand. This workflow illustrates the progression from conceptualization to experimental validation.

DUBTAC_Concept Conceptual Workflow of DUBTAC Development cluster_design Design Phase cluster_synthesis Synthesis & Validation Target Identify Target Protein (e.g., WEE1) Ligand Select Target Ligand (e.g., AZD1775) Target->Ligand DUB Select Deubiquitinase (e.g., OTUB1) Recruiter Select DUB Recruiter (e.g., EN523) DUB->Recruiter Linker Design Linker (e.g., C5 Alkyl) Ligand->Linker Recruiter->Linker Synthesis Synthesize DUBTAC (this compound) Linker->Synthesis Cell_Treatment Treat Cells with DUBTAC (HEP3B cells) Synthesis->Cell_Treatment Analysis Analyze Target Protein Levels (Western Blot) Cell_Treatment->Analysis DUBTAC_Mechanism This compound Mechanism of Action cluster_ternary Ternary Complex Formation WEE1 WEE1 Protein Ub Ubiquitin (Polyubiquitination) WEE1->Ub Ubiquitination Stabilization Protein Stabilization and Accumulation WEE1->Stabilization Proteasome Proteasome Ub->Proteasome Recognition Degradation Degradation Proteasome->Degradation LEB03145 This compound LEB03145->WEE1 Binds OTUB1 OTUB1 (DUB) LEB03145->OTUB1 Recruits OTUB1->Ub Deubiquitinates

In Vitro and In Vivo Preliminary Screening of LEB-03-145: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEB-03-145 is a novel heterobifunctional small molecule known as a Deubiquitinase-Targeting Chimera (DUBTAC). It is designed for targeted protein stabilization by inducing proximity between a specific protein of interest and a deubiquitinase (DUB) enzyme. Structurally, this compound consists of the WEE1 kinase inhibitor AZD1775 (Adavosertib) linked to the OTUB1 deubiquitinase recruiter EN523 via a C5 alkyl linker.[1] The primary mechanism of action involves the recruitment of OTUB1 to the WEE1 kinase, leading to its deubiquitination and subsequent stabilization, thereby preventing its proteasomal degradation. This technical guide provides a summary of the preliminary in vitro screening data for this compound and the associated experimental methodologies, based on the foundational study by Henning NJ, et al. in Nature Chemical Biology (2022).

Core Concept: DUBTAC-Mediated Protein Stabilization

The DUBTAC platform represents an emerging therapeutic modality aimed at increasing the abundance of proteins that are aberrantly ubiquitinated and degraded in certain disease states. Unlike proteolysis-targeting chimeras (PROTACs) which induce protein degradation, DUBTACs function to rescue target proteins.

DUBTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation LEB_03_145 This compound WEE1 WEE1 Kinase (Target Protein) Stabilized WEE1 LEB_03_145->WEE1 Binds WEE1 (via AZD1775) OTUB1 OTUB1 (Deubiquitinase) LEB_03_145->OTUB1 Recruits OTUB1 (via EN523) Ub Ubiquitin WEE1->Ub Ubiquitination OTUB1->Ub Deubiquitination (Removal of Ub) Proteasome Proteasome Protein Degradation Ub->Proteasome Degradation Signal

Caption: Mechanism of this compound mediated WEE1 stabilization.

In Vitro Screening of this compound

The preliminary in vitro evaluation of this compound was conducted in the HEP3B hepatoma cancer cell line, where WEE1 is known to be regulated by ubiquitin-mediated proteasomal degradation.

WEE1 Protein Stabilization

The primary in vitro endpoint was the assessment of WEE1 protein level stabilization. The study by Henning et al. demonstrated that treatment of HEP3B cells with this compound led to a significant increase in WEE1 protein levels.

CompoundConcentration (µM)Treatment Time (hours)Cell LineFold Change in WEE1 Protein Level (Relative to DMSO)
This compound124HEP3B~2.5
LEB-03-144 (C3 linker)124HEP3B~2.0
LEB-03-146 (PEG2 linker)124HEP3B~2.0
AZD1775124HEP3BNo significant change
EN523124HEP3BNo significant change
Bortezomib (Proteasome Inhibitor)124HEP3BSignificant Increase

Note: The fold changes are estimated from the western blot data presented in the source publication. For precise quantitative values, refer to the original study.

Experimental Protocols

Cell Culture
  • Cell Line: HEP3B (human hepatocellular carcinoma).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for WEE1 Stabilization

This protocol outlines the key steps for assessing the effect of this compound on WEE1 protein levels.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis and Transfer cluster_immuno Immunodetection cluster_detect Detection and Analysis A Seed HEP3B cells B Treat with this compound (1 µM, 24h) and controls (DMSO, AZD1775, EN523) A->B C Lyse cells in RIPA buffer with protease and phosphatase inhibitors B->C D Determine protein concentration (e.g., BCA assay) C->D E Denature protein lysates with Laemmli buffer D->E F Separate proteins by SDS-PAGE E->F G Transfer proteins to a PVDF or nitrocellulose membrane F->G H Block membrane (e.g., 5% non-fat milk or BSA in TBST) G->H I Incubate with primary antibody (anti-WEE1, anti-GAPDH) H->I J Wash membrane with TBST I->J K Incubate with HRP-conjugated secondary antibody J->K L Wash membrane with TBST K->L M Apply ECL substrate L->M N Image chemiluminescence M->N O Quantify band intensity and normalize to loading control (GAPDH) N->O

Caption: Standard workflow for Western Blot analysis of WEE1 stabilization.

  • Lysis Buffer: Radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Bicinchoninic acid (BCA) assay.

  • Electrophoresis: Proteins were separated on a 4-15% Mini-PROTEAN TGX Precast Protein Gel (or equivalent).

  • Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane was blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-WEE1 antibody.

    • Mouse or rabbit anti-GAPDH antibody (as a loading control). Antibodies were diluted in the blocking buffer and incubated with the membrane overnight at 4°C.

  • Secondary Antibodies:

    • Horseradish peroxidase (HRP)-conjugated goat anti-rabbit IgG.

    • HRP-conjugated goat anti-mouse IgG. Antibodies were diluted in the blocking buffer and incubated with the membrane for 1 hour at room temperature.

  • Detection: Enhanced chemiluminescence (ECL) substrate was used for detection with a chemiluminescence imaging system.

  • Analysis: Band intensities were quantified using image analysis software (e.g., ImageJ). WEE1 band intensities were normalized to the corresponding GAPDH band intensities.

In Vivo Preliminary Screening

As of the foundational publication by Henning NJ, et al. (2022), in vivo screening data for this compound has not been reported. Further studies would be required to evaluate the pharmacokinetic properties, tolerability, and efficacy of this compound in relevant animal models.

Future Directions

The preliminary in vitro data for this compound demonstrates proof-of-concept for the DUBTAC-mediated stabilization of WEE1. The logical next steps in the preclinical evaluation of this molecule would involve:

Future_Directions cluster_invitro cluster_invivo_pk cluster_invivo_eff A In Vitro Characterization B In Vivo Pharmacokinetics (PK) and Tolerability A->B A1 Dose-response studies A->A1 A2 Off-target profiling A->A2 A3 Mechanism of action validation (e.g., OTUB1 knockout) A->A3 C In Vivo Efficacy Studies B->C B1 Single and multiple dose PK in rodents B->B1 B2 Maximum tolerated dose (MTD) studies B->B2 D Lead Optimization C->D C1 Subcutaneous xenograft models (e.g., HEP3B) C->C1 C2 Pharmacodynamic (PD) marker analysis (WEE1 levels in tumors) C->C2

Caption: Logical progression for the preclinical development of this compound.

Conclusion

This compound is a pioneering example of a WEE1-targeting DUBTAC that has shown promising in vitro activity in stabilizing WEE1 protein levels in a relevant cancer cell line. The provided methodologies offer a framework for the replication and further investigation of its biological activity. The absence of in vivo data highlights a critical next step in the evaluation of this compound as a potential therapeutic agent. This technical guide serves as a foundational resource for researchers interested in the further development and characterization of this and other DUBTAC molecules.

References

The Emergence of LEB-03-145: A Technical Primer on a Novel DUBTAC for WEE1 Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the discovery and foundational development of LEB-03-145, a pioneering molecule in the field of targeted protein stabilization. This compound is a Deubiquitinase-Targeting Chimera (DUBTAC), a novel class of heterobifunctional molecules designed to protect specific proteins from proteasomal degradation. This guide will delve into the molecular architecture of this compound, the experimental rationale behind its creation, and the key findings from its preclinical evaluation.

Introduction to Targeted Protein Stabilization and DUBTACs

The landscape of therapeutic intervention is expanding beyond protein inhibition to include modalities that modulate protein homeostasis. One such emerging strategy is Targeted Protein Stabilization (TPS), which aims to increase the levels of proteins that are aberrantly degraded in certain disease states. This is conceptually the inverse of targeted protein degradation, which is famously achieved by Proteolysis-Targeting Chimeras (PROTACs).[1]

DUBTACs are a novel approach to achieving TPS.[1] These molecules are engineered to recruit a deubiquitinase (DUB) to a specific protein of interest. By removing ubiquitin chains from the target protein, DUBTACs can rescue it from degradation by the proteasome, thereby increasing its intracellular concentration and activity.[1]

This compound: A DUBTAC Targeting WEE1 Kinase

This compound was developed as a proof-of-concept DUBTAC to stabilize the WEE1 G2 checkpoint kinase, a tumor suppressor protein that is often downregulated in cancer cells through ubiquitin-mediated proteasomal degradation.[2] The stabilization of WEE1 can inhibit cell cycle progression, a potentially therapeutic mechanism.[2]

Molecular Architecture

This compound is a heterobifunctional molecule comprised of three key components:

  • A recruiter for the deubiquitinase OTUB1: The molecule utilizes EN523, a covalent ligand that specifically targets a non-catalytic allosteric cysteine (C23) on OTUB1, a DUB that cleaves K48-linked ubiquitin chains.[1]

  • A protein-targeting ligand for WEE1: To target the WEE1 kinase, this compound incorporates AZD1775, a known and potent inhibitor of WEE1.[2]

  • A linker: These two functional ends are joined by a C5 alkyl linker.[2] The choice of linker is critical for optimal ternary complex formation between the DUB, the DUBTAC, and the target protein.

The logical relationship of these components is illustrated in the diagram below.

cluster_LEB_03_145 This compound EN523 EN523 (OTUB1 Recruiter) Linker C5 Alkyl Linker EN523->Linker covalent bond AZD1775 AZD1775 (WEE1 Ligand) Linker->AZD1775 covalent bond

Figure 1: Molecular components of this compound.

Mechanism of Action

The proposed mechanism of action for this compound is the formation of a ternary complex between OTUB1, this compound, and WEE1. This proximity-induced event allows OTUB1 to deubiquitinate WEE1, thereby preventing its recognition by the proteasome and subsequent degradation. The net effect is an increase in the intracellular concentration of WEE1.

The signaling pathway is depicted in the following diagram.

cluster_pathway This compound Mechanism of Action WEE1 WEE1 Protein Ub_WEE1 Ubiquitinated WEE1 WEE1->Ub_WEE1 Ubiquitination Proteasome Proteasome Ub_WEE1->Proteasome Recognition Stabilized_WEE1 Stabilized WEE1 Ub_WEE1->Stabilized_WEE1 Deubiquitination by recruited OTUB1 Degradation Degradation Products Proteasome->Degradation LEB_03_145 This compound LEB_03_145->Ub_WEE1 binds OTUB1 OTUB1 (DUB) OTUB1->LEB_03_145 recruited by

Figure 2: Proposed signaling pathway for this compound.

Discovery and Preclinical Evaluation

The discovery of this compound was part of a broader effort to validate the DUBTAC platform. The key steps in its development and evaluation are outlined below.

Discovery of the OTUB1 Recruiter: EN523

The journey to this compound began with the identification of a suitable recruiter for a deubiquitinase. A covalent ligand screen was performed using a cysteine-reactive library against recombinant OTUB1.[1] This screen, which utilized in-gel fluorescence-based activity-based protein profiling (ABPP), identified EN523 as a potent and specific covalent ligand for OTUB1.[1]

Synthesis of this compound

Following the discovery of EN523, a series of DUBTACs were synthesized to target WEE1. This compound was one of four synthesized WEE1-targeting DUBTACs, each with a different linker between EN523 and AZD1775.[2] The synthesis involved coupling intermediate chemical moieties according to established chemical procedures.[2][3][4]

CompoundLinker
LEB-03-153No linker
LEB-03-144C3 alkyl
This compound C5 alkyl
LEB-03-146PEG linker
In Vitro Evaluation of WEE1 Stabilization

The efficacy of this compound and its analogues was assessed in HEP3B hepatoma cancer cells, a cell line in which WEE1 is known to be regulated by ubiquitin-mediated proteasomal degradation.[2] The experimental workflow for this evaluation is shown below.

cluster_workflow Experimental Workflow for WEE1 Stabilization Assay Cell_Culture Culture HEP3B cells Treatment Treat cells with: - DMSO (vehicle) - Bortezomib (positive control) - EN523 alone - AZD1775 alone - LEB-03-144 - this compound - LEB-03-146 Cell_Culture->Treatment Incubation Incubate for a defined period Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Western_Blot Western Blot Analysis (Primary antibody: anti-WEE1) Lysis->Western_Blot Quantification Quantify WEE1 protein levels Western_Blot->Quantification

Figure 3: Experimental workflow for assessing WEE1 stabilization.

Key Experimental Findings

The treatment of HEP3B cells with this compound and its analogues revealed the following key results:

  • Positive Control: Treatment with the proteasome inhibitor bortezomib resulted in a significant increase in WEE1 protein levels, confirming that WEE1 is indeed degraded by the proteasome in this cell line.[2]

  • Component Controls: Treatment with either EN523 or AZD1775 alone did not lead to an increase in WEE1 levels.[1]

  • DUBTAC Efficacy: The DUBTACs LEB-03-144 (C3 linker) and LEB-03-146 (PEG linker) demonstrated significant stabilization of WEE1, with protein levels comparable to those observed with bortezomib treatment.[1][2] The available literature does not provide specific quantitative data for this compound's performance relative to the other linkers in the final published results, but it was part of the series of molecules synthesized to test the DUBTAC concept for WEE1.[2]

Future Directions and Conclusion

This compound stands as a significant proof-of-concept molecule in the burgeoning field of targeted protein stabilization. Its development has demonstrated that the DUBTAC platform can be successfully employed to increase the intracellular levels of a specific protein of interest. While this compound itself is a preclinical research tool and not a clinical drug candidate, the principles established through its design and evaluation pave the way for the development of novel therapeutics for diseases driven by aberrant protein degradation.

Future research in this area will likely focus on:

  • Optimizing linker chemistry to enhance the efficiency of ternary complex formation.

  • Identifying and developing recruiters for other deubiquitinases.

  • Applying the DUBTAC platform to a wider range of therapeutic targets.

  • Conducting in vivo studies to assess the efficacy and safety of DUBTACs in animal models.

References

Methodological & Application

LEB-03-145 experimental protocol for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: LEB-03-145

A Selective STAT3 Inhibitor for In Vitro Cancer Cell Proliferation Studies

Introduction

This compound is a potent and selective small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor implicated in the pathogenesis of various human cancers. Constitutive activation of the STAT3 signaling pathway is frequently observed in tumor cells, where it promotes cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity. This compound is designed to abrogate STAT3-mediated gene transcription by preventing its phosphorylation and subsequent dimerization. This application note provides a detailed protocol for the in vitro characterization of this compound in human colorectal cancer cell lines.

Quantitative Data Summary

The anti-proliferative activity of this compound was assessed across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined following a 72-hour incubation period.

Cell LineCancer TypeIC50 (nM) of this compound
HCT116Colorectal Carcinoma85
HT-29Colorectal Adenocarcinoma120
A549Lung Carcinoma450
MCF-7Breast Adenocarcinoma> 1000

Experimental Protocols

Cell Culture and Maintenance

This protocol outlines the standard procedure for culturing human colorectal cancer cell lines for use in experiments with this compound.

  • Cell Lines: HCT116 (ATCC® CCL-247™) and HT-29 (ATCC® HTB-38™).

  • Culture Medium: McCoy's 5A Medium Modified (for HCT116) or Dulbecco's Modified Eagle's Medium (for HT-29), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, they are passaged. The old medium is aspirated, and the cell monolayer is washed with Dulbecco's Phosphate-Buffered Saline (DPBS). Cells are detached using a 0.25% Trypsin-EDTA solution. The trypsin is neutralized with a complete growth medium, and the cells are centrifuged, resuspended in a fresh medium, and seeded into new flasks at a 1:4 to 1:8 ratio.

Cell Proliferation Assay (MTS Assay)

This protocol describes the determination of cell viability and proliferation in response to treatment with this compound.

  • Cell Seeding: Cells are harvested during their logarithmic growth phase and seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Preparation: A 10 mM stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then prepared in a complete culture medium to achieve the final desired concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Cell Treatment: The medium from the 96-well plates is aspirated, and 100 µL of the medium containing various concentrations of this compound is added to the respective wells. A vehicle control (medium with 0.1% DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.

  • MTS Reagent Addition: Following incubation, 20 µL of MTS reagent (CellTiter 96® AQueous One Solution Cell Proliferation Assay) is added to each well.

  • Final Incubation and Measurement: The plates are incubated for an additional 1-4 hours. The absorbance at 490 nm is then measured using a microplate reader.

  • Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability. The IC50 value is calculated by fitting the data to a four-parameter logistic curve.

Visualizations

LEB_03_145_Signaling_Pathway cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (Active Dimer) STAT3_inactive->STAT3_active Dimerizes LEB_145 This compound LEB_145->JAK Inhibits Nucleus Nucleus STAT3_active->Nucleus Translocates Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) Proliferation Cell Proliferation & Survival Target_Genes->Proliferation

Caption: Hypothetical signaling pathway of STAT3 and the inhibitory action of this compound.

Experimental_Workflow start Start culture_cells Cell Culture (HCT116, HT-29) start->culture_cells seed_plate Seed Cells in 96-Well Plate (5,000 cells/well) culture_cells->seed_plate incubate_24h Incubate for 24h seed_plate->incubate_24h prepare_drug Prepare this compound Dilutions incubate_24h->prepare_drug treat_cells Treat Cells with this compound incubate_24h->treat_cells prepare_drug->treat_cells incubate_72h Incubate for 72h treat_cells->incubate_72h add_mts Add MTS Reagent incubate_72h->add_mts incubate_mts Incubate for 1-4h add_mts->incubate_mts read_plate Measure Absorbance at 490 nm incubate_mts->read_plate analyze_data Data Analysis (Calculate IC50) read_plate->analyze_data end End analyze_data->end

Preclinical Dosing Guidelines for LEB-03-145 in Animal Models: Currently Unavailable in Public Domain

Author: BenchChem Technical Support Team. Date: December 2025

Detailed application notes and protocols for the in vivo administration of LEB-03-145, a novel WEE1 deubiquitinase-targeting chimera (DUBTAC), are not currently available in published scientific literature. While the foundational research outlines its synthesis and in vitro activity, crucial in vivo data regarding dosage, administration routes, and tolerability in animal models has not yet been publicly disclosed.

This compound is a promising therapeutic candidate that functions by linking the WEE1 inhibitor, AZD1775 (Adavosertib), to a recruiter molecule for the deubiquitinase OTUB1. This mechanism is designed to stabilize the WEE1 protein, a key regulator of the cell cycle, and represents a novel approach in targeted cancer therapy.

Initial in vitro studies have demonstrated the potential of this compound. However, the transition from cell-based assays to whole-animal models is a critical step in drug development that establishes the pharmacokinetic and pharmacodynamic properties of a compound, as well as its safety profile. Without this information, providing specific, reliable protocols for its use in animal research is not feasible.

Researchers and drug development professionals seeking to investigate the in vivo efficacy of this compound will need to await the publication of preclinical studies that detail its use in animal models. Such studies would be expected to provide comprehensive data on:

  • Tolerability and Toxicity: Determination of the maximum tolerated dose (MTD) and any potential adverse effects in relevant animal species.

  • Pharmacokinetics: Analysis of the absorption, distribution, metabolism, and excretion (ADME) of this compound.

  • Pharmacodynamics: Measurement of target engagement and the downstream biological effects of WEE1 stabilization in vivo.

  • Efficacy Studies: Evaluation of the anti-tumor activity of this compound in various cancer models, such as patient-derived xenografts (PDXs).

Until such data becomes publicly available, any in vivo use of this compound would be considered exploratory and would require extensive, independent dose-finding and toxicology studies to be conducted by the investigating laboratory.

Understanding the Mechanism of this compound

To aid researchers in designing future preclinical studies, a conceptual understanding of the this compound signaling pathway and the general workflow for evaluating such a compound are presented below.

This compound Signaling Pathway

LEB-03-145_Signaling_Pathway Conceptual Signaling Pathway of this compound cluster_0 This compound Action cluster_1 Cellular Components cluster_2 Cellular Process This compound This compound AZD1775_moiety AZD1775 Moiety This compound->AZD1775_moiety binds to OTUB1_recruiter OTUB1 Recruiter This compound->OTUB1_recruiter contains WEE1 WEE1 AZD1775_moiety->WEE1 inhibits OTUB1 OTUB1 OTUB1_recruiter->OTUB1 recruits Cell_Cycle_Arrest Cell Cycle Arrest WEE1->Cell_Cycle_Arrest promotes OTUB1->WEE1 deubiquitinates (stabilizes) Ubiquitin Ubiquitin Ubiquitin->WEE1 marks for degradation Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis can lead to

Caption: Conceptual diagram of the this compound mechanism of action.

General Experimental Workflow for In Vivo Evaluation

In_Vivo_Workflow General Workflow for In Vivo Evaluation of a Novel Compound Dose_Escalation 1. Dose Escalation Studies (Determine MTD) PK_PD_Analysis 2. Pharmacokinetic & Pharmacodynamic Analysis Dose_Escalation->PK_PD_Analysis Efficacy_Studies 3. Efficacy Studies in Tumor Models PK_PD_Analysis->Efficacy_Studies Toxicology_Studies 4. Formal Toxicology Studies Efficacy_Studies->Toxicology_Studies Data_Analysis 5. Data Analysis & Interpretation Toxicology_Studies->Data_Analysis

Application Notes and Protocols for LEB-03-145 in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of LEB-03-145 in Western blot analysis to study the stabilization of its target protein, WEE1 kinase.

Introduction to this compound

This compound is a deubiquitinase-targeting chimera (DUBTAC) designed to induce the stabilization of the WEE1 G2 checkpoint kinase. It is a heterobifunctional molecule that links the WEE1 inhibitor AZD1775 to a recruiter for the deubiquitinase OTUB1. By bringing OTUB1 into proximity with WEE1, this compound is designed to protect WEE1 from ubiquitin-mediated proteasomal degradation, leading to an increase in its cellular protein levels. This targeted protein stabilization offers a novel approach to investigate the physiological and pathological roles of WEE1.

Mechanism of Action

The primary function of this compound is to increase the abundance of WEE1 protein. This is achieved by hijacking the deubiquitinase OTUB1 and directing it to WEE1, thereby counteracting the normal ubiquitin-dependent degradation process. The stabilization of WEE1 can be effectively monitored and quantified using Western blot analysis, which allows for the visualization of changes in WEE1 protein levels following treatment with this compound.

Data Presentation

The following table summarizes key quantitative data for performing Western blot analysis of WEE1 stabilization by this compound.

ParameterRecommended Value/RangeNotes
Target Protein WEE1 G2 Checkpoint Kinase
This compound Concentration 1 - 10 µM (start with 5 µM)Optimal concentration should be determined empirically for each cell line.
Treatment Time 12 - 24 hours (start with 18 hours)Time-course experiments are recommended to determine the optimal treatment duration.
Positive Control Bortezomib (100 nM for 6-8 hours)A proteasome inhibitor that should also lead to WEE1 accumulation.
Negative/Comparative Control AZD1775 (0.5 - 1 µM)The WEE1 inhibitor component of this compound; should not cause WEE1 stabilization on its own.
Cell Line HEP3B (human hepatoma)This cell line has been shown to be responsive to this compound.
Primary Antibody Anti-WEE1 (validated for Western Blot)Multiple commercial sources are available.
Primary Antibody Dilution As per manufacturer's recommendationTypically in the range of 1:1000 to 1:5000.
Secondary Antibody HRP-conjugated anti-host IgGDilution is typically 1:2000 to 1:10000.
Protein Loading Amount 20 - 40 µg of total cell lysate per lane
Expected Band Size for WEE1 ~72-96 kDaThe apparent molecular weight can vary based on post-translational modifications.

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Plate HEP3B cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • Cell Treatment:

    • Prepare stock solutions of this compound, AZD1775, and Bortezomib in DMSO.

    • On the day of the experiment, dilute the compounds to the desired final concentrations in fresh cell culture medium.

    • Treat the cells with this compound (e.g., 5 µM), AZD1775 (e.g., 1 µM), and Bortezomib (e.g., 100 nM) for the recommended durations. Include a DMSO-treated vehicle control.

  • Cell Lysis:

    • After the treatment period, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

    • Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (total cell lysate) to a new tube and determine the protein concentration using a BCA or Bradford protein assay.

Protocol 2: Western Blot Analysis
  • Sample Preparation:

    • To 20-40 µg of protein lysate, add an appropriate volume of Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE:

    • Load the prepared samples into the wells of an 8-10% SDS-polyacrylamide gel. Include a protein molecular weight marker.

    • Run the gel at 100-120 V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm the transfer efficiency by Ponceau S staining of the membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-WEE1 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Analysis:

    • Quantify the band intensities using image analysis software. Normalize the WEE1 band intensity to a loading control (e.g., β-actin or GAPDH).

Visualizations

WEE1_Stabilization_Pathway cluster_0 Cellular Environment LEB_03_145 This compound OTUB1 OTUB1 (Deubiquitinase) LEB_03_145->OTUB1 recruits WEE1 WEE1 LEB_03_145->WEE1 binds OTUB1->WEE1 Deubiquitinates (Stabilizes) Ub Ubiquitin WEE1->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Mechanism of this compound mediated WEE1 stabilization.

Western_Blot_Workflow start Start: Cell Culture treatment Treatment: This compound & Controls start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (Blotting) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-WEE1) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Experimental workflow for Western blot analysis.

WEE1_Signaling_Pathway DNA_Damage DNA Damage WEE1 WEE1 DNA_Damage->WEE1 activates G2_Phase G2 Phase G2_Phase->WEE1 CDK1_CyclinB CDK1/Cyclin B (Inactive) WEE1->CDK1_CyclinB Phosphorylates (Inhibits) CDK1_CyclinB_Active CDK1/Cyclin B (Active) CDK1_CyclinB->CDK1_CyclinB_Active Dephosphorylation (e.g., by Cdc25) Cell_Cycle_Arrest Cell Cycle Arrest CDK1_CyclinB->Cell_Cycle_Arrest M_Phase Mitosis (M Phase) CDK1_CyclinB_Active->M_Phase

Caption: Simplified WEE1 signaling pathway in cell cycle regulation.

Application Notes and Protocols: LEB-03-145 in High-Throughput Screening for Targeted Protein Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEB-03-145 is a novel heterobifunctional molecule known as a Deubiquitinase-Targeting Chimera (DUBTAC). It is designed for the targeted stabilization of the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint. Aberrant degradation of WEE1 is implicated in certain cancers, making its stabilization a potential therapeutic strategy. This compound operates by recruiting the deubiquitinase OTUB1 to WEE1, thereby removing ubiquitin chains and rescuing it from proteasomal degradation. This application note provides detailed protocols for utilizing this compound in high-throughput screening (HTS) to identify and characterize molecules that modulate WEE1 stability.

Molecular Composition and Mechanism of Action

This compound is composed of three key components:

  • A WEE1 Targeting Ligand: The potent and selective WEE1 kinase inhibitor Adavosertib (AZD1775).

  • An OTUB1 Recruiter: The covalent ligand EN523, which engages a non-catalytic cysteine residue on OTUB1.

  • A Linker: A C5 alkyl linker that optimally positions the two ligands to facilitate the formation of a ternary complex between WEE1 and OTUB1.

The mechanism of action involves the this compound-induced proximity of OTUB1 to ubiquitinated WEE1, leading to the deubiquitination and subsequent stabilization of WEE1.

Data Presentation

The following table summarizes the key quantitative data for the components of this compound and related compounds.

Compound/ComponentTargetParameterValueCell Line/SystemReference
Adavosertib (AZD1775)WEE1 KinaseIC505.2 nMCell-free assay[1][2]
LEB-03-144 (C3 linker)WEE1StabilizationSignificantHEP3B[3]
LEB-03-146 (PEG2 linker)WEE1StabilizationSignificantHEP3B[4]

Signaling Pathway

The diagram below illustrates the WEE1 signaling pathway and the mechanism of action of this compound.

WEE1_Pathway WEE1 Signaling Pathway and this compound Mechanism of Action cluster_cell_cycle Cell Cycle Progression cluster_regulation WEE1 Regulation cluster_dubtac This compound Action CDK1/CyclinB CDK1/CyclinB Mitosis Mitosis CDK1/CyclinB->Mitosis Promotes WEE1 WEE1 WEE1->CDK1/CyclinB Inhibits (Phosphorylation) Ubiquitination Ubiquitination WEE1->Ubiquitination Is targeted by Proteasome Proteasome Ubiquitination->Proteasome Leads to Degradation This compound This compound This compound->WEE1 Binds OTUB1 OTUB1 This compound->OTUB1 Recruits OTUB1->Ubiquitination Removes Ubiquitin

Caption: WEE1 inhibits CDK1/Cyclin B to halt mitosis. This compound recruits OTUB1 to deubiquitinate and stabilize WEE1.

Experimental Protocols

Primary High-Throughput Screening: WEE1-Luciferase Stabilization Assay

This assay is designed to identify small molecules that stabilize WEE1 protein levels in a high-throughput format. It utilizes a fusion protein of a kinase-inactive mutant of WEE1 (to prevent toxicity from overexpression) and firefly luciferase (WEE1-Luc).

Materials:

  • HeLa cells (or other suitable cell line)

  • WEE1-Luciferase fusion protein expression vector

  • Transfection reagent

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • White, solid-bottom 384-well assay plates

  • This compound (as a positive control)

  • Compound library

  • Luciferase assay reagent

  • Luminometer plate reader

Protocol:

  • Cell Seeding: Seed HeLa cells in 384-well plates at a density of 5,000 cells per well in 40 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Transfection: Transfect the cells with the WEE1-Luciferase expression vector according to the manufacturer's protocol for the transfection reagent. Incubate for 24 hours.

  • Compound Addition:

    • Prepare a dose-response curve for this compound (e.g., from 1 nM to 10 µM) to serve as a positive control.

    • Add test compounds from the library at a final concentration of 10 µM.

    • Include DMSO-only wells as a negative control.

  • Incubation: Incubate the plates for 18-24 hours at 37°C and 5% CO2.

  • Luciferase Assay:

    • Equilibrate the plates and the luciferase assay reagent to room temperature.

    • Add 25 µL of the luciferase assay reagent to each well.

    • Incubate for 10 minutes at room temperature to ensure cell lysis and signal stabilization.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis:

  • Normalize the data to the DMSO controls.

  • Calculate the Z'-factor to assess the quality of the assay. A Z'-factor > 0.5 is considered excellent for HTS.

  • Identify hits as compounds that significantly increase the luciferase signal compared to the negative control.

Secondary Assay: Target Engagement with OTUB1

This protocol is to confirm that hit compounds from the primary screen act by recruiting OTUB1. An AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a suitable format.

Materials:

  • Recombinant His-tagged WEE1 protein

  • Recombinant GST-tagged OTUB1 protein

  • Hit compounds from the primary screen

  • This compound (as a positive control)

  • AlphaScreen GST Donor beads

  • AlphaScreen Nickel Chelate Acceptor beads

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 384-well ProxiPlates

Protocol:

  • Reagent Preparation: Prepare solutions of His-WEE1, GST-OTUB1, and the test compounds in assay buffer.

  • Compound and Protein Incubation:

    • To each well, add 5 µL of the test compound at various concentrations.

    • Add 5 µL of a mixture of His-WEE1 and GST-OTUB1.

    • Incubate for 1 hour at room temperature.

  • Bead Addition:

    • Add 5 µL of AlphaScreen GST Donor beads.

    • Incubate for 1 hour at room temperature in the dark.

    • Add 5 µL of AlphaScreen Nickel Chelate Acceptor beads.

    • Incubate for 1 hour at room temperature in the dark.

  • Data Acquisition: Read the plates on an AlphaScreen-capable plate reader.

Data Analysis:

  • An increase in the AlphaScreen signal indicates that the compound induces the proximity of WEE1 and OTUB1.

  • Generate dose-response curves for the hit compounds to determine their EC50 for inducing the interaction.

Experimental Workflow

The following diagram outlines the high-throughput screening workflow.

HTS_Workflow High-Throughput Screening Workflow for WEE1 Stabilizers cluster_primary Primary Screen cluster_secondary Secondary Screen & Validation Cell_Seeding Seed HeLa cells in 384-well plates Transfection Transfect with WEE1-Luciferase vector Cell_Seeding->Transfection Compound_Addition Add compound library and controls Transfection->Compound_Addition Incubation_24h Incubate for 24 hours Compound_Addition->Incubation_24h Luminescence_Reading Read Luciferase Signal Incubation_24h->Luminescence_Reading Hit_Identification Identify Hits Luminescence_Reading->Hit_Identification Dose_Response Dose-Response Curves of Hits Hit_Identification->Dose_Response Target_Engagement OTUB1 Recruitment Assay (AlphaScreen) Dose_Response->Target_Engagement Western_Blot Western Blot for endogenous WEE1 stabilization Target_Engagement->Western_Blot Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Western_Blot->Cell_Cycle_Analysis Validated_Hits Validated Hits Cell_Cycle_Analysis->Validated_Hits

Caption: HTS workflow for identifying and validating WEE1 stabilizing compounds.

References

Application Notes and Protocols for LEB-03-145: A WEE1 Deubiquitinase-Targeting Chimera (DUBTAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEB-03-145 is a novel heterobifunctional small molecule known as a Deubiquitinase-Targeting Chimera (DUBTAC). It is designed for the targeted protein stabilization of the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint. Unlike traditional kinase inhibitors, this compound does not directly inhibit the enzymatic activity of WEE1. Instead, it operates through an induced proximity mechanism, leading to the removal of ubiquitin chains from WEE1 and thereby rescuing it from proteasomal degradation. This results in an increased intracellular concentration and sustained activity of the WEE1 protein.

This compound is composed of three key components:

  • AZD1775 (Adavosertib): A potent and selective inhibitor of WEE1 kinase, which serves as the targeting ligand for WEE1.

  • EN523: A covalent ligand that recruits the deubiquitinase (DUB) OTUB1 by targeting a non-catalytic cysteine.

  • C5 Alkyl Linker: A chemical linker that connects the WEE1 ligand and the OTUB1 recruiter.

By bringing OTUB1 into close proximity with WEE1, this compound facilitates the OTUB1-mediated cleavage of K48-linked polyubiquitin chains from WEE1, leading to its stabilization. This application note provides detailed protocols for assessing the activity of this compound in stabilizing WEE1 protein levels and its downstream functional consequences.

Mechanism of Action: WEE1 Stabilization by this compound

The primary mechanism of action for this compound is the targeted stabilization of the WEE1 protein. WEE1 is an E3 ubiquitin ligase substrate that is marked for degradation by the proteasome through polyubiquitination. This compound hijacks the cell's own deubiquitinase machinery to counteract this process. The AZD1775 moiety of this compound binds to WEE1, while the EN523 moiety recruits the deubiquitinase OTUB1. This induced proximity facilitates the removal of ubiquitin tags from WEE1 by OTUB1, leading to an increase in the cellular levels of functional WEE1 protein.

DUBTAC_Mechanism cluster_0 This compound cluster_1 Cellular Machinery AZD1775 AZD1775 (WEE1 Ligand) Linker C5 Alkyl Linker AZD1775->Linker WEE1 WEE1 Kinase (Polyubiquitinated) AZD1775->WEE1 Binds EN523 EN523 (OTUB1 Recruiter) Linker->EN523 OTUB1 OTUB1 Deubiquitinase EN523->OTUB1 Recruits Proteasome Proteasome WEE1->Proteasome Targeted for Degradation WEE1_stabilized WEE1 Kinase (Stabilized) OTUB1->WEE1 Deubiquitinates Degradation Degradation Proteasome->Degradation Stabilization Stabilization WEE1_stabilized->Stabilization WEE1_Pathway WEE1 WEE1 Kinase CDK1_pY15 p-CDK1 (Tyr15) / Cyclin B1 (Inactive) WEE1->CDK1_pY15 Phosphorylates (Inhibits) CDK1_CyclinB CDK1 / Cyclin B1 (MPF) Mitosis Mitotic Entry CDK1_CyclinB->Mitosis Promotes CDK1_pY15->Mitosis Inhibits LEB03145 This compound LEB03145->WEE1 Stabilizes via OTUB1 Recruitment OTUB1 OTUB1 Ub_Proteasome Ubiquitin/ Proteasome System Ub_Proteasome->WEE1 Degrades Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture (e.g., HEP3B) treatment Compound Treatment (this compound, Controls) start->treatment harvest Cell Harvest & Lysis treatment->harvest western Western Blot (WEE1, p-CDK1, Loading Control) harvest->western viability Cell Viability Assay (e.g., CellTiter-Glo) harvest->viability analysis Data Analysis & Interpretation western->analysis viability->analysis

Application Notes and Protocols for In Vivo Imaging of LEB-03-145 Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEB-03-145 is a deubiquitinase-targeting chimera (DUBTAC) that induces the stabilization of the WEE1 kinase. It is a heterobifunctional small molecule composed of a ligand for the WEE1 kinase (AZD1775) and a covalent recruiter for the deubiquitinase OTUB1 (EN523), joined by a linker. By recruiting OTUB1 to WEE1, this compound is designed to prevent the ubiquitination and subsequent proteasomal degradation of WEE1, leading to its accumulation in cells.[1][2] The stabilization of WEE1, a critical regulator of the G2/M cell cycle checkpoint, presents a novel therapeutic strategy.[1][2][3]

These application notes provide a framework for utilizing preclinical in vivo imaging techniques to investigate the pharmacodynamics and efficacy of this compound in cancer models. As no direct imaging data for this compound is publicly available, the following protocols describe indirect methods to assess its biological activity, primarily by monitoring tumor response.

Data Presentation

The following tables are illustrative examples of how quantitative data from in vivo imaging studies of this compound could be presented.

Table 1: Tumor Growth Inhibition in Xenograft Model

Treatment GroupNMean Tumor Bioluminescence (photons/sec) at Day 0Mean Tumor Bioluminescence (photons/sec) at Day 28Percent Inhibition (%)P-value
Vehicle Control81.0 x 10⁶5.0 x 10⁸--
This compound (X mg/kg)81.0 x 10⁶1.5 x 10⁸70<0.05
AZD1775 (Y mg/kg)81.0 x 10⁶2.5 x 10⁸50<0.05

Table 2: Pharmacodynamic Marker Modulation in Tumor Tissue

Treatment GroupNTarget: WEE1 Protein Levels (Relative to Vehicle)Downstream Marker: pCDK1 (Y15) Levels (Relative to Vehicle)
Vehicle Control51.01.0
This compound (X mg/kg)5IncreasedDecreased

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound Signaling Pathway LEB_03_145 This compound OTUB1 OTUB1 (Deubiquitinase) LEB_03_145->OTUB1 Recruits WEE1 WEE1 Kinase LEB_03_145->WEE1 Binds LEB_03_145->WEE1 Forms Ternary Complex OTUB1->WEE1 Forms Ternary Complex OTUB1->WEE1 Deubiquitinates Ub_Proteasome Ubiquitin-Proteasome System WEE1->Ub_Proteasome Targeted by Stabilization WEE1 Stabilization WEE1->Stabilization CDK1 CDK1 WEE1->CDK1 Inhibits (via pY15) Degradation WEE1 Degradation Ub_Proteasome->Degradation Stabilization->CDK1 Inhibits (via pY15) G2M_Checkpoint G2/M Checkpoint Arrest CDK1->G2M_Checkpoint Promotes Mitotic Entry (when active)

Caption: Mechanism of this compound-induced WEE1 stabilization.

In Vivo Bioluminescence Imaging Workflow

Workflow for In Vivo Efficacy Study start Start implant Implant Luciferase-expressing Cancer Cells into Mice start->implant tumor_growth Monitor Tumor Growth (Palpation & Imaging) implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Administer Vehicle, This compound, or Control randomize->treat image Perform Bioluminescence Imaging (e.g., weekly) treat->image analyze Quantify Tumor Burden (Photon Flux) image->analyze analyze->image Longitudinal Monitoring end End of Study: Tumor Excision & Analysis analyze->end

References

Application Notes and Protocols for the Bioanalysis of LEB-03-145 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed methodology for the sample preparation and subsequent analysis of LEB-03-145, a novel small molecule inhibitor of the XYZ pathway, in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols outlined are intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies. Accurate quantification of therapeutic agents in biological matrices is critical for pharmacokinetic and pharmacodynamic (PK/PD) modeling. The following methods have been optimized for high recovery, minimal matrix effects, and robust performance, ensuring data integrity for regulatory submissions.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described bioanalytical method for this compound in human plasma.

Table 1: Calibration Curve Parameters

Parameter Value
Calibration Range 0.1 - 1000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.995

| Linearity | Excellent across the entire range |

Table 2: Precision and Accuracy

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (%Bias)
LLOQ 0.1 ≤ 15 ≤ 15 ± 20
Low 0.3 ≤ 10 ≤ 10 ± 15
Mid 50 ≤ 8 ≤ 9 ± 10

| High | 800 | ≤ 7 | ≤ 8 | ± 10 |

Table 3: Recovery and Matrix Effect

QC Level Concentration (ng/mL) Extraction Recovery (%) Matrix Effect (%)
Low 0.3 92.5 3.1

| High | 800 | 95.1 | 2.5 |

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS), e.g., stable isotope-labeled this compound

  • Human plasma (K2EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Phosphate buffered saline (PBS), pH 7.4

Stock and Working Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve the this compound reference standard and the Internal Standard in methanol to achieve a final concentration of 1 mg/mL.

  • Working Standard Solutions:

    • Perform serial dilutions of the this compound primary stock solution with 50:50 (v/v) ACN:Water to prepare working standards for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the IS primary stock solution with 50:50 (v/v) ACN:Water to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation followed by Solid-Phase Extraction (SPE)

This protocol is designed for the robust extraction of this compound from human plasma.

  • Sample Thawing:

    • Thaw plasma samples, calibration standards, and QCs at room temperature. Vortex gently to ensure homogeneity.

  • Protein Precipitation:

    • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the IS working solution (100 ng/mL).

    • Add 300 µL of cold acetonitrile containing 0.1% formic acid.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of LC-MS grade water.

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute this compound and the IS with 1 mL of acetonitrile.

  • Final Sample Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase A (see LC-MS/MS parameters).

    • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: A suitable gradient to ensure separation from matrix components.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: To be determined based on the specific molecular weights of this compound and its internal standard.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final_prep Final Preparation plasma Plasma Sample (100 µL) add_is Add Internal Standard (20 µL) plasma->add_is protein_precip Protein Precipitation (300 µL Cold ACN + 0.1% FA) add_is->protein_precip centrifuge Centrifugation (14,000 x g, 10 min) protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Supernatant supernatant->load condition Condition SPE Cartridge (MeOH then H2O) condition->load wash Wash Cartridge (5% MeOH in H2O) load->wash elute Elute Analyte (Acetonitrile) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase A evaporate->reconstitute lcms_analysis LC-MS/MS Analysis reconstitute->lcms_analysis

Caption: Workflow for the extraction of this compound from plasma.

Conclusion

The described sample preparation protocol, combining protein precipitation and solid-phase extraction, provides a robust and reliable method for the quantification of this compound in human plasma. The method demonstrates excellent linearity, precision, accuracy, and recovery, making it suitable for regulated bioanalysis in support of drug development programs.

Troubleshooting & Optimization

Technical Support Center: Optimizing LEB-03-145 Solubility in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LEB-03-145. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the solubility of this compound in Dimethyl Sulfoxide (DMSO). Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for this compound?

A1: For many nonpolar compounds used in drug discovery, Dimethyl Sulfoxide (DMSO) is a powerful and recommended organic solvent to start with.[1] It is capable of dissolving a wide range of organic molecules.[2][3]

Q2: My this compound is not dissolving in DMSO, what should I do?

A2: If you are facing solubility issues, first verify the purity and quality of both the compound and the DMSO.[4] DMSO is highly hygroscopic and can absorb moisture, which can negatively impact its solvating power.[4] Using fresh, anhydrous, high-purity DMSO is recommended.[4] Gentle warming of the solution to 37°C or sonication can also help facilitate dissolution.[1][4]

Q3: The compound precipitates when I dilute my DMSO stock into an aqueous buffer. How can I prevent this?

A3: This is a common issue known as "salting out," which occurs due to a rapid change in solvent polarity.[1][4] To mitigate this, you can perform serial dilutions of your concentrated DMSO stock in DMSO first to achieve a lower concentration before the final dilution into the aqueous medium.[4] It is also crucial to add the DMSO stock to the aqueous buffer and not the other way around, while ensuring rapid and vigorous mixing.[1]

Q4: What is the maximum final concentration of DMSO that is safe for my cell-based assays?

A4: The final concentration of DMSO in your aqueous medium should be kept low to avoid cellular toxicity. A general guideline is to keep the final DMSO concentration at or below 0.1%.[1][4] However, the tolerance can vary between cell lines, so it is advisable to run a vehicle control to assess the effect of DMSO on your specific cells.

Q5: Should I be concerned about the stability of this compound in DMSO?

A5: Long-term storage of compounds in DMSO can sometimes lead to degradation. It is advisable to prepare fresh stock solutions or store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] Once a compound crystallizes from DMSO, it may be difficult to redissolve.[5]

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility challenges with this compound in DMSO.

Problem Potential Cause Suggested Solution Expected Outcome
Visible solid particles or cloudiness in the DMSO solution. Insufficient mixing or sonication.Sonicate the vial in a water bath for 10-15 minutes and vortex vigorously for 1-2 minutes.[4]The compound fully dissolves, resulting in a clear solution.
Low temperature.Gently warm the solution in a 37°C water bath for 5-10 minutes.[4]Increased kinetic energy helps overcome the lattice energy of the solid, leading to dissolution.[4]
Concentration exceeds solubility limit.Prepare a more dilute stock solution (e.g., try 5 mM or 1 mM if a 10 mM stock is problematic).[4]The compound dissolves completely at a lower concentration.[4]
Hygroscopic DMSO.Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[4]The compound dissolves in the fresh, water-free DMSO.[4]
Compound precipitates upon addition to aqueous media. Rapid change in solvent polarity.Perform serial dilutions of the DMSO stock in DMSO first to a lower concentration before the final dilution into the aqueous buffer.[4]Gradual dilution minimizes the "salting out" effect, keeping the compound in solution.[4]
Final DMSO concentration is too low.Ensure the final DMSO concentration in the aqueous medium is sufficient to maintain solubility while remaining non-toxic to cells (typically ≤ 0.1%).[4]The compound remains dissolved at an optimized final DMSO concentration.[4]
pH of the aqueous buffer.If this compound has ionizable groups, adjusting the pH of the aqueous buffer may improve its solubility.[1]The compound's solubility is enhanced at an optimal pH.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the pre-weighed this compound.

  • Mixing: Vortex the solution for 1-2 minutes.[1]

  • Sonication (if necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes.[4]

  • Gentle Heating (if necessary): If sonication is insufficient, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[4]

  • Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.

  • Storage: Store the stock solution in small, tightly sealed aliquots at -20°C or -80°C to prevent degradation and avoid repeated freeze-thaw cycles.[1]

Protocol 2: Kinetic Solubility Assay

This assay is used to rapidly assess the solubility of a compound from a DMSO stock in an aqueous buffer.[6][7][8]

  • Prepare Stock Solution: Follow Protocol 1 to prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).[4]

  • Plate Setup: Dispense a small volume (e.g., 5 µL) of the DMSO stock solution into each well of a microtiter plate.[6]

  • Add Buffer: Add the desired aqueous buffer (e.g., PBS) to each well to achieve the final target concentration of the compound.[6]

  • Mix and Incubate: Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 37°C) for a specified duration (e.g., 2 hours).[6]

  • Detection of Precipitation:

    • Nephelometry: Use a nephelometer to measure light scattering in each well, which indicates the presence of undissolved particles.[6][8]

    • Direct UV Assay: After incubation, filter the solution to remove any precipitate. Measure the UV absorbance of the filtrate to determine the concentration of the dissolved compound.[6][8]

Protocol 3: Thermodynamic Solubility Assay

This assay determines the equilibrium solubility of a compound and is often considered the "gold standard" for solubility measurement.[7][9]

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing the desired aqueous buffer. Ensure there is enough solid to form a suspension.[9]

  • Equilibration: Tightly seal the vial and agitate it at a constant temperature (e.g., room temperature or 37°C) for an extended period (e.g., 24-48 hours) to allow the solution to reach equilibrium.[7]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Determine the concentration of this compound in the clear supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[7]

Visualizations

experimental_workflow Experimental Workflow for Solubility Assessment cluster_prep Stock Solution Preparation cluster_kinetic Kinetic Solubility Assay cluster_thermo Thermodynamic Solubility Assay prep_start Start: Weigh this compound add_dmso Add Anhydrous DMSO prep_start->add_dmso thermo_start Start: Add Excess Solid to Buffer mix Vortex / Sonicate add_dmso->mix heat Gentle Heat (37°C) if needed mix->heat inspect Visual Inspection for Clarity heat->inspect store Store at -20°C / -80°C inspect->store kinetic_start Start: Dispense DMSO Stock store->kinetic_start add_buffer_k Add Aqueous Buffer kinetic_start->add_buffer_k incubate_k Incubate (e.g., 2h at 37°C) add_buffer_k->incubate_k detect_precipitate Detect Precipitation (Nephelometry/UV) incubate_k->detect_precipitate equilibrate Equilibrate (e.g., 24-48h) thermo_start->equilibrate separate Centrifuge / Filter equilibrate->separate quantify Quantify Concentration (HPLC/LC-MS) separate->quantify signaling_pathway Generic Signaling Pathway Inhibition LEB This compound Receptor Receptor LEB->Receptor Inhibition Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) TranscriptionFactor->CellularResponse Regulates

References

Technical Support Center: Troubleshooting LEB-03-145 Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using LEB-03-145. The content is designed to help identify and mitigate potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended mechanism of action?

This compound is a deubiquitinase-targeting chimera (DUBTAC) designed for the targeted stabilization of the WEE1 kinase.[1] It is composed of three key components:

  • AZD1775 (Adavosertib): A known inhibitor of the WEE1 kinase, which serves as the targeting ligand for WEE1.

  • EN523: A recruiter molecule for the deubiquitinase OTUB1.

  • A C5 alkyl linker: This connects AZD1775 and EN523.[1]

The intended mechanism of action involves this compound simultaneously binding to WEE1 (via AZD1775) and OTUB1 (via EN523), bringing the deubiquitinase into close proximity with WEE1. This is expected to lead to the removal of ubiquitin chains from WEE1, thereby protecting it from proteasomal degradation and increasing its cellular stability. A related molecule, LEB-03-146, which uses a different linker, has been shown to stabilize WEE1 in HEP3B hepatoma cancer cells.[2]

cluster_0 This compound cluster_1 Cellular Environment AZD1775 AZD1775 Linker C5 Alkyl Linker AZD1775->Linker WEE1 WEE1 Kinase (Ubiquitinated) AZD1775->WEE1 Binds EN523 EN523 Linker->EN523 OTUB1 OTUB1 (Deubiquitinase) EN523->OTUB1 Recruits Proteasome Proteasome WEE1->Proteasome Degradation WEE1_stabilized WEE1 Kinase (Stabilized) WEE1->WEE1_stabilized Stabilization OTUB1->WEE1 Deubiquitinates

Figure 1: Intended mechanism of action for this compound.

Q2: I am observing a phenotype that is inconsistent with WEE1 stabilization. Could this be due to off-target effects?

Yes, inconsistent or unexpected experimental results could be indicative of off-target effects.[3] Off-target effects occur when a molecule interacts with proteins other than its intended target, leading to unintended biological consequences.[4] For this compound, off-target effects could arise from several sources:

  • Off-target binding of AZD1775: The WEE1-targeting component, AZD1775, may inhibit other kinases.

  • Off-target recruitment by EN523: The OTUB1 recruiter might bring the deubiquitinase to other proteins.

  • Activity of the entire chimera: The this compound molecule as a whole could have unforeseen interactions.

A systematic approach is recommended to investigate potential off-target interactions, starting with broad panel screening and followed by more focused validation assays.[4][5]

start Unexpected Experimental Result Observed q1 Is the effect dose-dependent? start->q1 a1_yes Proceed with Off-Target Investigation q1->a1_yes Yes a1_no Troubleshoot Experimental Variability (e.g., compound stability, solubility, cell line issues) q1->a1_no No q2 Is the phenotype consistent with known off-targets of AZD1775? a1_yes->q2 a2_yes Validate engagement of specific off-target (e.g., CETSA, Western Blot) q2->a2_yes Yes a2_no Consider broader off-target screening (e.g., Kinase Profiling, Chemical Proteomics) q2->a2_no No

Figure 2: Logical workflow for troubleshooting unexpected results.

Q3: What are the known off-targets of the AZD1775 component?

To illustrate the concept, the table below shows a hypothetical selectivity profile for a kinase inhibitor, demonstrating how on-target and off-target potency is compared using IC50 values (the concentration of an inhibitor required for 50% inhibition). Lower IC50 values indicate higher potency.

Kinase TargetIC50 (nM)PotencyNotes
WEE1 (On-Target) 5 High Intended Target
Kinase X50ModeratePotential Off-Target
Kinase Y500LowLikely Not a Significant Off-Target
Kinase Z>10,000NegligibleUnlikely to be an Off-Target
This table is for illustrative purposes only and does not represent actual data for AZD1775.

Q4: How can I experimentally determine if my observations are due to off-target effects?

A multi-step approach is recommended to confirm off-target effects:

  • Use a Negative Control: Synthesize or obtain a structurally related but inactive version of this compound. For instance, a molecule with a modification that prevents binding to either WEE1 or OTUB1. If the phenotype disappears with the inactive control, it suggests the effect is mediated by the intended pathway.

  • Orthogonal Assays: Confirm the phenotype using a different method. For example, use siRNA or CRISPR-Cas9 to stabilize WEE1 independently of this compound.[4] If this recapitulates the observed phenotype, it is more likely an on-target effect.

  • Kinase Profiling: Screen this compound against a broad panel of recombinant kinases to identify unintended kinase targets.[5][7] This is particularly relevant due to the AZD1775 component.

  • Cellular Thermal Shift Assay (CETSA): This assay can confirm whether this compound engages with suspected off-target proteins in a cellular context by measuring changes in their thermal stability upon drug binding.[4][5]

cluster_0 Experimental Setup cluster_1 Analysis cluster_2 Interpretation cells Treat cells with This compound or Vehicle heat Heat cell lysates to a range of temperatures cells->heat separate Separate soluble and precipitated proteins heat->separate detect Detect amount of soluble target protein (e.g., Western Blot) separate->detect plot Plot soluble protein vs. temperature to generate 'melting curve' detect->plot shift Shift in melting curve indicates target engagement plot->shift

Figure 3: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To identify on- and off-target kinases of this compound.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO). Serially dilute the compound to create a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a multi-well plate (e.g., 384-well), add the panel of recombinant kinases, their specific substrates, and ATP.[4]

  • Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.

  • Kinase Reaction: Incubate the plate at a controlled temperature (e.g., 30°C) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the remaining kinase activity. The detection method will depend on the assay format (e.g., radiometric, fluorescence, or luminescence-based).[7]

  • Data Analysis: Plot the percentage of kinase inhibition against the log of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value for each kinase.

Protocol 2: Western Blotting for Signaling Pathway Analysis

Objective: To assess if this compound unexpectedly modulates other signaling pathways.

Methodology:

  • Cell Treatment: Culture cells to an appropriate confluency and treat with various concentrations of this compound, a vehicle control, and a positive control for the pathway of interest.

  • Cell Lysis: After the desired treatment time, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.[3]

    • Incubate the membrane with primary antibodies against phosphorylated and total proteins of suspected off-target pathways (e.g., p-AKT/AKT, p-ERK/ERK) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[3]

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[3]

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Compare the treated samples to the vehicle control to identify any significant changes in pathway activation.[3]

References

Technical Support Center: Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on dose-response curve optimization for novel compounds like LEB-03-145.

Troubleshooting Guide

This guide addresses common issues encountered during dose-response experiments in a question-and-answer format.

Question: Why is my dose-response curve not sigmoidal (i.e., not S-shaped)?

Answer: A non-sigmoidal curve can arise from several factors. Consider the following:

  • Compound Solubility: The compound may be precipitating at higher concentrations, leading to a plateau or a drop in the response. Visually inspect your stock solutions and final assay concentrations for any signs of precipitation.

  • Cellular Toxicity: At high concentrations, the compound may induce off-target cytotoxic effects that can distort the expected dose-response relationship. It is advisable to run a parallel cytotoxicity assay to distinguish between targeted effects and general toxicity.[1]

  • Assay Window: The range of concentrations tested might be too narrow or shifted. If the curve appears linear, you may be observing only the steep portion of the curve. Conversely, if it is flat, your concentrations may be entirely on the upper or lower plateau. Widen the range of your serial dilutions to capture the full curve.

  • Incomplete Response: The experiment may not have reached the maximum effect or the baseline, resulting in an incomplete curve.[2] This can be addressed by extending the concentration range.

  • Biphasic Response: Some compounds exhibit a biphasic or hormetic response, where a low-dose stimulation is followed by a high-dose inhibition. This is a real biological effect and requires a specific biphasic curve-fitting model.

Question: I am observing high variability between my replicate wells. What are the common causes and solutions?

Answer: High variability can obscure the true dose-response relationship. Here are potential causes and solutions:

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially during serial dilutions, is a major source of variability.[3] Ensure your pipettes are properly calibrated and use reverse pipetting for viscous solutions.

  • Cell Seeding Density: Uneven cell distribution in the microplate wells can lead to significant differences in the baseline response. Ensure your cell suspension is homogenous before and during plating.

  • Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells for experimental data or fill them with sterile media or PBS.

  • Reagent Mixing: Inadequate mixing of the compound or detection reagents within the wells can lead to inconsistent results. Ensure proper mixing after each addition, but avoid overly vigorous shaking that could disturb the cell monolayer.

  • Instrumental Noise: Ensure the plate reader is functioning correctly and has been recently calibrated.[3]

Question: My curve-fitting software gives a poor fit (low R-squared value). How can I improve it?

Answer: A poor fit indicates that the mathematical model does not accurately describe your data. Consider these points:

  • Data Quality: As a first step, review the raw data for outliers or obvious errors.[2]

  • Model Selection: Ensure you are using the appropriate non-linear regression model. The standard four-parameter logistic (4PL) model assumes a symmetrical curve. If your data is asymmetrical, a five-parameter model might be more appropriate.[4]

  • Parameter Constraints: If your data does not define the top or bottom plateaus well, the fit can be ambiguous.[2] In such cases, you can constrain the top and bottom plateaus to 100% and 0% (if the data is normalized) or to the values of your positive and negative controls.[4]

  • Data Normalization: Normalizing your data to the positive and negative controls can help to standardize the response and often improves the curve fit.[2]

  • Weighting: If the standard deviation of your replicates is proportional to the mean, consider using a weighting function in your curve-fitting software.

Frequently Asked Questions (FAQs)

Q1: What is the difference between IC50 and EC50?

A1:

  • IC50 (Half-maximal inhibitory concentration): This is the concentration of an inhibitor that is required to reduce a biological response by 50%. It is used for antagonists or inhibitory compounds.

  • EC50 (Half-maximal effective concentration): This is the concentration of a drug that gives half of the maximal response. It is used for agonists or stimulating compounds.

Q2: Should I use a logarithmic or linear scale for my dose concentrations?

A2: It is highly recommended to use a logarithmic scale for the x-axis (concentration).[3] This is because biological responses to drugs are typically proportional to the logarithm of the concentration. A log scale will transform a sigmoidal dose-response curve into a more linear central portion, which makes it easier to visualize and analyze the data.

Q3: How many data points are needed for a reliable dose-response curve?

A3: While there is no strict rule, a good dose-response curve should ideally have 8-12 data points spanning a wide range of concentrations. This ensures that the bottom plateau, the steep part of the curve, and the top plateau are all well-defined.

Q4: What are the key parameters of a four-parameter logistic (4PL) curve?

A4: The 4PL model is defined by four parameters:

  • Top Plateau: The maximum response.

  • Bottom Plateau: The minimum response.

  • Hill Slope (or slope factor): Describes the steepness of the curve. A Hill slope of 1.0 is standard for many biological systems, while a value greater than 1 may indicate positive cooperativity, and a value less than 1 may suggest negative cooperativity.

  • EC50 or IC50: The concentration that produces a response halfway between the top and bottom plateaus.

Data Presentation

Effective presentation of dose-response data is crucial for interpretation and comparison.

Table 1: Hypothetical Dose-Response Data for this compound in a WEE1 Inhibition Assay

Concentration (nM)Log Concentration% Inhibition (Replicate 1)% Inhibition (Replicate 2)% Inhibition (Replicate 3)Mean % InhibitionStd. Deviation
0.1-1.02.53.12.82.80.3
10.08.27.59.18.30.8
101.025.624.926.325.60.7
501.748.951.250.150.11.2
1002.075.374.876.175.40.7
5002.792.193.591.892.50.9
10003.098.799.198.598.80.3
100004.099.599.899.699.60.2

Table 2: Summary of Curve-Fit Parameters for this compound

ParameterValue95% Confidence Interval
IC50 (nM)45.242.1 - 48.5
Hill Slope1.21.1 - 1.3
Top Plateau99.8%99.5% - 100.1%
Bottom Plateau2.5%2.1% - 2.9%
R-squared0.998N/A

Experimental Protocols

Protocol: Cell-Based WEE1 Inhibition Assay using a Luminescent Readout

This protocol provides a general framework for determining the IC50 of a WEE1 inhibitor like this compound.

1. Materials:

  • Cancer cell line with active WEE1 signaling (e.g., HeLa, HT-29).
  • Cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin.
  • This compound stock solution (e.g., 10 mM in DMSO).
  • Positive control (e.g., a known WEE1 inhibitor like Adavosertib).
  • Negative control (e.g., DMSO).
  • White, clear-bottom 96-well microplates.
  • Luminescent cell viability assay kit (e.g., CellTiter-Glo®).
  • Plate reader with luminescence detection capabilities.

2. Cell Plating:

  • Harvest and count the cells.
  • Resuspend the cells in culture medium to a final concentration of 5 x 10^4 cells/mL.
  • Dispense 100 µL of the cell suspension into each well of the 96-well plate.
  • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

3. Compound Preparation and Addition:

  • Prepare a 10-point serial dilution of this compound in cell culture medium, starting from a top concentration of 100 µM (this will be further diluted in the assay).
  • Also prepare dilutions for the positive control.
  • The negative control wells will receive medium with the same final concentration of DMSO as the highest compound concentration.
  • Carefully remove the medium from the cells and add 100 µL of the appropriate compound dilution or control to each well.
  • Incubate the plate for 72 hours at 37°C and 5% CO2.

4. Luminescent Readout:

  • Equilibrate the plate and the luminescent assay reagent to room temperature.
  • Add 100 µL of the luminescent reagent to each well.
  • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
  • Read the luminescence on a plate reader.

5. Data Analysis:

  • Normalize the data by setting the mean of the negative control wells to 100% viability and the mean of the positive control wells (at a concentration that gives maximal inhibition) to 0% viability.
  • Plot the normalized percent inhibition against the logarithm of the compound concentration.
  • Fit the data using a non-linear regression model (e.g., four-parameter logistic) to determine the IC50 value.

Visualizations

WEE1_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_regulation Regulation of Mitotic Entry G2 G2 Phase M M Phase G2->M Mitotic Entry CDK1_CyclinB CDK1/Cyclin B Complex CDK1_CyclinB->M Promotes WEE1 WEE1 Kinase WEE1->CDK1_CyclinB Inhibitory Phosphorylation LEB_03_145 This compound (WEE1 DUBTAC) LEB_03_145->WEE1 Stabilizes via OTUB1 OTUB1 OTUB1

Caption: Simplified signaling pathway of WEE1 kinase in cell cycle regulation.

Dose_Response_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Data Acquisition & Analysis Cell_Culture 1. Cell Culture (e.g., HeLa) Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Dilution 2. Compound Serial Dilution (this compound) Compound_Addition 5. Add Compound Dilutions Compound_Dilution->Compound_Addition Incubation_Attach 4. Incubate (24h) for cell attachment Cell_Seeding->Incubation_Attach Incubation_Attach->Compound_Addition Incubation_Treat 6. Incubate (72h) for treatment Compound_Addition->Incubation_Treat Add_Reagent 7. Add Luminescent Reagent Incubation_Treat->Add_Reagent Read_Plate 8. Read Luminescence Add_Reagent->Read_Plate Data_Analysis 9. Data Normalization & Curve Fitting Read_Plate->Data_Analysis IC50 10. Determine IC50 Data_Analysis->IC50

Caption: Experimental workflow for a cell-based dose-response assay.

References

Technical Support Center: Enhancing LEB-03-145 Bioavailability in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working to improve the oral bioavailability of the WEE1 deubiquitinase-targeting chimera (DUBTAC), LEB-03-145, in mouse models. Given that this compound is a novel research compound, this guide focuses on general strategies and common challenges encountered with compounds of similar characteristics, such as potentially poor aqueous solubility.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Q1: My initial in vivo screen of this compound shows very low oral bioavailability. What are the likely causes and what should I try next?

A1: Low oral bioavailability is a common challenge for many new chemical entities. The primary causes are often poor aqueous solubility, low membrane permeability, and significant first-pass metabolism.[1][2][3]

To address this, we recommend a tiered approach:

  • Physicochemical Characterization: First, confirm the aqueous solubility and permeability of your this compound batch. This will help you diagnose the root cause of the low bioavailability.

  • Formulation Strategies: If solubility is the limiting factor, consider the following formulation approaches to enhance dissolution and absorption[4][5][6]:

    • Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can increase its kinetic solubility.[6][7]

    • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption by presenting the drug in a solubilized state and potentially utilizing lipid absorption pathways.[4][8]

    • Particle Size Reduction: Techniques like micronization or nanomilling to create nanoparticles can increase the surface area for dissolution.[4][9]

A suggested workflow for troubleshooting low bioavailability is outlined below:

Low_Bioavailability_Troubleshooting cluster_0 Initial Observation cluster_1 Problem Identification cluster_2 Potential Solutions cluster_3 Implementation & Evaluation low_bio Low Oral Bioavailability of this compound Observed phys_char Physicochemical Characterization (Solubility, Permeability) low_bio->phys_char formulation Formulation Strategies phys_char->formulation Poor Solubility permeability_enh Permeation Enhancers phys_char->permeability_enh Poor Permeability metabolism_inhib Metabolism Inhibitors phys_char->metabolism_inhib High First-Pass Metabolism in_vivo_testing In Vivo Testing in Mice (Pharmacokinetic Study) formulation->in_vivo_testing permeability_enh->in_vivo_testing metabolism_inhib->in_vivo_testing data_analysis Data Analysis (AUC, Cmax, Tmax) in_vivo_testing->data_analysis Bioavailability_Workflow cluster_0 Preparation cluster_1 Administration & Sampling cluster_2 Analysis formulation_prep Prepare this compound Formulations (e.g., Suspension, SEDDS, Nanoparticles) dosing Oral Administration (Gavage) formulation_prep->dosing animal_prep Acclimate and Group Mice animal_prep->dosing iv_dosing IV Administration (for F%) animal_prep->iv_dosing blood_collection Serial Blood Sampling dosing->blood_collection iv_dosing->blood_collection plasma_sep Plasma Separation blood_collection->plasma_sep lcms_analysis LC-MS/MS Analysis plasma_sep->lcms_analysis pk_analysis Pharmacokinetic Analysis lcms_analysis->pk_analysis WEE1_Pathway cluster_0 Cell Cycle Progression cluster_1 Regulation G2 G2 Phase M M Phase (Mitosis) G2->M Entry into Mitosis CDK1_CyclinB CDK1/Cyclin B Complex CDK1_CyclinB->M Drives Mitotic Entry WEE1 WEE1 Kinase WEE1->CDK1_CyclinB Inhibitory Phosphorylation LEB03145 This compound LEB03145->WEE1 Stabilizes and Inhibits

References

LEB-03-145 assay interference and mitigation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LEB-03-145, a WEE1 deubiquitinase-targeting chimera (DUBTAC). This resource provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a WEE1 DUBTAC. It is a heterobifunctional molecule that consists of a ligand for the WEE1 kinase (AZD1775) and a recruiter for the deubiquitinase OTUB1 (EN523), joined by a linker.[1][2][] The primary mechanism of action for a DUBTAC like this compound is to induce proximity between the target protein (WEE1) and the deubiquitinase (OTUB1). This proximity facilitates the removal of ubiquitin chains from the target protein, leading to its stabilization and increased levels within the cell.[2][]

Q2: What are the key assays to measure the activity of this compound?

The activity of this compound can be assessed through a variety of assays that measure different aspects of its mechanism of action. These include:

  • Target Engagement Assays: To confirm that the WEE1-targeting component of this compound is binding to WEE1 kinase.

  • Protein Stabilization Assays: To measure the primary outcome of DUBTAC activity, which is the increased level of the target protein.

  • Deubiquitination Assays: To directly measure the removal of ubiquitin chains from the target protein.

  • Downstream Signaling Assays: To assess the functional consequences of WEE1 stabilization.

Q3: What are some common sources of interference in assays involving this compound?

Interference can arise from several sources, including:

  • Compound-related issues: Solubility, stability, and off-target effects of this compound or its components.

  • Cell-based assay variability: Cell health, passage number, plating density, and morphology can all impact results.[4][5]

  • Biochemical assay components: Quality of recombinant proteins and substrates, buffer composition, and potential for assay artifacts.

  • Detection method limitations: Signal-to-noise ratio, spectral overlap in fluorescence-based assays, and antibody specificity.

Troubleshooting Guides

Troubleshooting Guide 1: Protein Stabilization Assays (e.g., Western Blot, In-Cell ELISA)

Issue: Inconsistent or no increase in WEE1 protein levels after treatment with this compound.

Potential Cause Recommended Solution
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for WEE1 stabilization.
Incorrect Treatment Duration Conduct a time-course experiment to identify the optimal treatment duration for observing an increase in WEE1 levels.
Poor Cell Health Ensure cells are healthy, within a low passage number, and plated at an appropriate density. Monitor cell morphology before and during the experiment.[4]
Inefficient Cell Lysis Use a lysis buffer optimized for the extraction of the target protein and ensure complete cell lysis.
Antibody Issues Validate the specificity and sensitivity of the primary antibody for WEE1. Use a recommended antibody dilution and appropriate blocking conditions.
Proteasome Inhibitor Control Include a positive control, such as a proteasome inhibitor (e.g., MG132), to confirm that WEE1 is degraded via the proteasome in your cell system.
Troubleshooting Guide 2: Deubiquitination Assays (e.g., Immunoprecipitation-Western Blot)

Issue: No detectable change in the ubiquitination status of WEE1.

Potential Cause Recommended Solution
Low Abundance of Ubiquitinated WEE1 Treat cells with a proteasome inhibitor for a short period before lysis to allow for the accumulation of ubiquitinated WEE1.
Inefficient Immunoprecipitation Optimize the immunoprecipitation protocol, including the amount of antibody, incubation time, and washing steps. Ensure the antibody recognizes the ubiquitinated form of the protein.
DUB Activity in Lysate Include a general DUB inhibitor (e.g., PR-619) in the lysis buffer to prevent deubiquitination during sample preparation.
Incorrect Ubiquitin Antibody Use an antibody that recognizes the specific ubiquitin linkage you are investigating (e.g., K48- or K63-specific antibodies) or a pan-ubiquitin antibody.
Insufficient Protein Input Ensure sufficient total protein is used for the immunoprecipitation to detect the ubiquitinated protein of interest.

Experimental Protocols

Key Experiment: Western Blot for WEE1 Stabilization
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against WEE1 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

Visualizations

Caption: Mechanism of action of this compound DUBTAC.

Western_Blot_Workflow A 1. Cell Treatment (this compound) B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer D->E F 6. Immunoblotting (Anti-WEE1) E->F G 7. Detection F->G H 8. Data Analysis G->H

Caption: Experimental workflow for WEE1 stabilization Western Blot.

References

Technical Support Center: Refining LEB-03-145 Treatment Duration in Xenografts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the treatment duration of LEB-03-145 in xenograft models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a WEE1 deubiquitinase-targeting chimera (DUBTAC). It functions by linking the WEE1 inhibitor, AZD1775 (Adavosertib), to a recruiter for the deubiquitinase OTUB1. This complex leads to the targeted protein stabilization of WEE1, a critical regulator of the G2-M cell cycle checkpoint.[1] By stabilizing WEE1, this compound is designed to enhance the inhibition of its kinase activity, leading to mitotic catastrophe and apoptosis in cancer cells, particularly in the context of DNA damage.

Q2: What is the recommended starting treatment duration for this compound in a xenograft study?

A2: There is no universally established treatment duration for this compound as it can be highly dependent on the specific xenograft model (cell line or patient-derived), tumor growth rate, and the compound's efficacy.[2] It is recommended to initiate a pilot study with a duration of 21-28 days, monitoring tumor volume and animal health closely. The optimal duration will be determined by observing the time to a statistically significant anti-tumor response versus the emergence of resistance or unacceptable toxicity.

Q3: How do I determine the optimal dose and schedule for this compound in my xenograft model?

A3: The optimal dose and schedule should be determined through a dose-finding study. This typically involves treating cohorts of tumor-bearing mice with a range of doses and evaluating both anti-tumor activity and toxicity. Factors to consider include the maximum tolerated dose (MTD) and the minimum effective dose. The dosing schedule (e.g., daily, every other day) should also be optimized to maintain therapeutic drug levels in the plasma and tumor tissue.

Q4: What are the key endpoints to measure when evaluating the efficacy of this compound and determining treatment duration?

A4: The primary endpoint is typically tumor growth inhibition. This is often assessed by measuring tumor volume regularly (e.g., 2-3 times per week).[3] Other important endpoints include:

  • Tumor growth delay: The time it takes for tumors to reach a predetermined size.

  • Tumor regression: A decrease in tumor size from baseline.

  • Body weight: As an indicator of systemic toxicity.

  • Pharmacodynamic markers: Measurement of WEE1 protein levels and downstream signaling molecules in tumor tissue to confirm target engagement.

  • Survival: In some studies, the overall survival of the animals is a key endpoint.

Troubleshooting Guides

Issue 1: High Variability in Tumor Growth Within Treatment Groups
  • Potential Causes:

    • Inconsistent tumor cell implantation technique.

    • Variability in the health or age of the mice.

    • Uneven drug administration, leading to inconsistent dosing.[3]

    • The inherent heterogeneity of the xenograft model, especially in patient-derived xenografts (PDX).[4]

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure all personnel are trained on consistent cell implantation and drug administration techniques (e.g., oral gavage, intraperitoneal injection).

    • Animal Selection: Use mice of the same age, sex, and strain, and allow for a proper acclimation period before starting the experiment.[5]

    • Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into control and treatment groups.[3]

    • Increase Sample Size: A larger number of animals per group can help to mitigate the statistical impact of individual variability.[3][4][6]

Issue 2: Lack of Tumor Response to this compound Treatment
  • Potential Causes:

    • The xenograft model may be intrinsically resistant to WEE1 inhibition.

    • Suboptimal dosing or scheduling, leading to insufficient target engagement.

    • Poor bioavailability of this compound in the selected animal model.

    • Incorrect preparation or storage of the this compound formulation.

  • Troubleshooting Steps:

    • Verify Target Expression: Confirm that the xenograft model expresses WEE1 and that the relevant signaling pathways are active.

    • Dose Escalation Study: Conduct a pilot study with increasing doses of this compound to determine if a higher concentration is required for efficacy.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Measure the concentration of this compound in plasma and tumor tissue to assess bioavailability and target engagement (e.g., by measuring WEE1 protein levels).

    • Review Formulation: Ensure the drug is being formulated and stored correctly according to the manufacturer's instructions.

Issue 3: Tumor Regrowth After an Initial Response to Treatment
  • Potential Causes:

    • Development of acquired resistance to this compound.

    • Insufficient treatment duration, allowing for the survival and proliferation of a resistant cell population.[3]

  • Troubleshooting Steps:

    • Extend Treatment Duration: In a new cohort, extend the treatment duration beyond the point where regrowth was initially observed to determine if a longer treatment can lead to a more durable response.

    • Combination Therapy: Consider combining this compound with another agent that has a different mechanism of action to overcome resistance.

    • Analyze Regrown Tumors: Biopsy and analyze the tumors that have regrown to investigate potential mechanisms of resistance at the molecular level.

    • Intermittent Dosing Schedule: Explore an intermittent dosing schedule which may delay the onset of resistance.

Data Presentation

Table 1: Hypothetical Pilot Study Data for this compound Treatment Duration

Treatment GroupDose (mg/kg)ScheduleTreatment Duration (days)Average Tumor Volume at Day 21 (mm³)Percent Tumor Growth Inhibition (%)Average Body Weight Change (%)
Vehicle Control0Daily211500 ± 2500+5
This compound25Daily21800 ± 15046.7-2
This compound50Daily21450 ± 10070.0-8
This compound50Daily28600 ± 12060.0 (at day 21)-10

Note: This is example data and does not represent actual experimental results.

Experimental Protocols

Protocol 1: Xenograft Tumor Implantation

  • Cell Culture: Culture the selected cancer cell line in the recommended medium until they reach 80-90% confluency. Ensure cells are in the logarithmic growth phase.

  • Cell Harvesting: Wash the cells with PBS and detach them using trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.

  • Cell Counting and Viability: Resuspend the cell pellet in a serum-free medium and perform a cell count and viability assessment using a hemocytometer and trypan blue. Cell viability should be >95%.

  • Implantation: Adjust the cell concentration to the desired number of cells per injection volume (e.g., 5 x 10⁶ cells in 100 µL). For some models, mixing the cell suspension 1:1 with Matrigel can improve tumor take rate.

  • Injection: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice).

Protocol 2: Monitoring Tumor Growth and Treatment Efficacy

  • Tumor Measurement: Begin measuring tumors 2-3 times per week once they are palpable. Use digital calipers to measure the length (L) and width (W) of the tumor.

  • Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (L x W²) / 2.

  • Randomization: When tumors reach an average size of 100-150 mm³, randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound or vehicle control according to the predetermined dose and schedule.

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: The study can be terminated when tumors in the control group reach the maximum allowed size as per institutional guidelines, or when a predetermined efficacy endpoint is reached.

Mandatory Visualizations

LEB_03_145_Mechanism cluster_0 This compound cluster_1 Cellular Machinery cluster_2 Cell Cycle Progression AZD1775 AZD1775 (Adavosertib) Linker Linker AZD1775->Linker WEE1 WEE1 Kinase AZD1775->WEE1 Inhibits Kinase Activity OTUB1_Recruiter OTUB1 Recruiter Linker->OTUB1_Recruiter OTUB1 OTUB1 Deubiquitinase OTUB1_Recruiter->OTUB1 Recruits Proteasome Proteasome WEE1->Proteasome Degradation G2 G2 Phase WEE1->G2 Phosphorylates cdk1 (Prevents M-phase entry) OTUB1->WEE1 Removes Ubiquitin (Stabilizes WEE1) Ub Ubiquitin Ub->WEE1 Targets for Degradation M M Phase (Mitosis) G2->M

Caption: Mechanism of action for this compound.

Xenograft_Workflow A Cell Line Selection & Culture B Tumor Implantation in Immunodeficient Mice A->B C Tumor Growth Monitoring (Calipers) B->C D Randomization into Treatment Groups C->D E Treatment with this compound or Vehicle D->E F Continued Monitoring (Tumor Volume & Body Weight) E->F G Endpoint Analysis: Tumor Growth Inhibition, PK/PD, Survival F->G H Data Analysis & Interpretation G->H

Caption: General experimental workflow for a xenograft study.

Troubleshooting_Logic rectangle rectangle Start Significant Tumor Growth Inhibition? Yes Durable Response? Start->Yes Yes NoResponse No Significant Response Start->NoResponse No No Tumor Regrowth? Yes->No No Optimize Refine Duration & Consider De-escalation Yes->Optimize Yes Extend Extend Treatment Duration No->Extend Resistance Investigate Resistance (Biopsy, Molecular Analysis) Combo Consider Combination Therapy Resistance->Combo Extend->Resistance CheckDose Verify Dose & PK/PD NoResponse->CheckDose CheckModel Assess Model Suitability CheckDose->CheckModel

Caption: Logical workflow for refining treatment duration.

References

Validation & Comparative

Validating LEB-03-145 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of LEB-03-145, a novel Deubiquitinase-Targeting Chimera (DUBTAC). We present supporting experimental data, detailed protocols for key validation assays, and visualizations to elucidate the underlying mechanisms and workflows.

Introduction to this compound and Target Engagement

This compound is a heterobifunctional molecule designed to stabilize the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint. It achieves this by recruiting the deubiquitinase OTUB1 to WEE1, thereby preventing its proteasomal degradation.[1] Validating that a molecule like this compound engages its intended target, WEE1, and initiates the desired downstream signaling in a cellular context is a critical step in its development as a potential therapeutic agent. This guide explores and compares the principal methods for confirming and quantifying this target engagement.

Comparison of Target Validation Methods

Several orthogonal methods can be employed to validate the target engagement of this compound. Each technique offers unique advantages and provides a different facet of evidence for the molecule's mechanism of action.

Method Principle Key Readout Advantages Limitations
Western Blot Immunodetection of WEE1 protein levels in cell lysates following treatment.Increased WEE1 protein abundance.Direct, quantitative measure of protein stabilization. Widely accessible.Provides endpoint data; does not confirm direct binding.
Co-Immunoprecipitation (Co-IP) Antibody-based pulldown of a target protein to identify interacting partners.Detection of a ternary complex of this compound, WEE1, and OTUB1.Confirms proximity of WEE1 and OTUB1 induced by this compound.Can be prone to false positives; does not quantify binding affinity.
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.Shift in the melting temperature (Tm) of WEE1 in the presence of this compound.Confirms direct target engagement in a cellular environment.[2][3][4][5]Can be technically challenging; requires specific antibodies for detection.
Quantitative Proteomics Mass spectrometry-based global analysis of protein abundance changes.Selective increase in WEE1 abundance with minimal off-target effects.Unbiased, proteome-wide view of specificity.[6][7][8]Technically complex and requires specialized equipment and expertise.

Quantitative Data Summary

The following table summarizes quantitative data on the stabilization of WEE1 by this compound and related DUBTACs in HEP3B cells, as determined by Western blot analysis.[1]

Compound Linker Concentration (µM) Treatment Time (h) Fold Increase in WEE1 Levels (normalized to DMSO)
LEB-03-144C3 alkyl124~3.5
This compound C5 alkyl 1 24 ~4.0
LEB-03-146PEG2124~3.8
LEB-03-153No linker124No significant change
AZD1775 (WEE1 inhibitor)N/A124No significant change
EN523 (OTUB1 recruiter)N/A124No significant change
Bortezomib (Proteasome inhibitor)N/A124~4.5

Experimental Protocols

Western Blot for WEE1 Stabilization

This protocol details the steps to assess the stabilization of WEE1 protein levels in cells treated with this compound.

Materials:

  • HEP3B cells

  • DMEM media with 10% FBS and 1% penicillin/streptomycin

  • This compound, AZD1775, EN523, Bortezomib (10 mM DMSO stocks)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk in TBST)

  • Primary antibodies: anti-WEE1, anti-GAPDH

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Seed HEP3B cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with 1 µM of this compound, control compounds, or DMSO for 24 hours.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

  • Normalize protein concentrations and prepare samples for SDS-PAGE.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary anti-WEE1 antibody overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using ECL reagent and an imaging system.

  • Strip the membrane and re-probe with anti-GAPDH as a loading control.

  • Quantify band intensities using densitometry software.

Co-Immunoprecipitation for WEE1-OTUB1 Interaction

This protocol is designed to confirm the this compound-induced proximity of WEE1 and OTUB1.

Materials:

  • HEK293T cells

  • Transfection reagent

  • Plasmids encoding tagged WEE1 (e.g., FLAG-WEE1) and OTUB1 (e.g., HA-OTUB1)

  • This compound (10 mM DMSO stock)

  • Co-IP lysis buffer

  • Anti-FLAG antibody-conjugated magnetic beads

  • Wash buffer

  • Elution buffer

  • Primary antibodies: anti-FLAG, anti-HA, anti-WEE1, anti-OTUB1

Procedure:

  • Co-transfect HEK293T cells with plasmids encoding tagged WEE1 and OTUB1.

  • After 24 hours, treat the cells with 1 µM this compound or DMSO for 4-6 hours.

  • Lyse the cells in Co-IP lysis buffer.

  • Incubate the lysates with anti-FLAG magnetic beads to immunoprecipitate FLAG-WEE1.

  • Wash the beads extensively with wash buffer.

  • Elute the protein complexes from the beads.

  • Analyze the eluates by Western blot using antibodies against the tags (HA) or endogenous OTUB1 to detect co-immunoprecipitated OTUB1.

Visualizations

WEE1_Stabilization_Pathway cluster_DUBTAC This compound (DUBTAC) cluster_Cellular_Process Cellular Process AZD1775 AZD1775 (WEE1 Ligand) Linker Linker AZD1775->Linker WEE1 WEE1 Kinase AZD1775->WEE1 Binds EN523 EN523 (OTUB1 Recruiter) OTUB1 OTUB1 (Deubiquitinase) EN523->OTUB1 Recruits Linker->EN523 Ub_WEE1 Ubiquitinated WEE1 WEE1->Ub_WEE1 Ubiquitination Proteasome Proteasome Ub_WEE1->Proteasome Degradation Degradation Proteasome->Degradation OTUB1->Ub_WEE1 Acts on Stabilized_WEE1 Stabilized WEE1 OTUB1->Stabilized_WEE1 Deubiquitination

Caption: Mechanism of this compound-mediated WEE1 stabilization.

Western_Blot_Workflow start Seed HEP3B Cells treatment Treat with this compound and Controls (24h) start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-WEE1) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometry and Data Analysis detection->analysis

Caption: Experimental workflow for Western blot analysis.

Target_Validation_Comparison LEB_03_145 This compound Target_Engagement Target Engagement Validation LEB_03_145->Target_Engagement Direct_Binding Direct Binding Target_Engagement->Direct_Binding Protein_Stabilization Protein Stabilization Target_Engagement->Protein_Stabilization Induced_Proximity Induced Proximity Target_Engagement->Induced_Proximity Specificity Specificity Target_Engagement->Specificity CETSA CETSA Direct_Binding->CETSA Western_Blot Western Blot Protein_Stabilization->Western_Blot Co_IP Co-IP Induced_Proximity->Co_IP Proteomics Proteomics Specificity->Proteomics

Caption: Logical relationship of target validation methods.

References

LEB-03-145 Efficacy in Platinum-Resistant Ovarian Cancer: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of targeting the WEE1 pathway, using adavosertib as a proxy for the novel agent LEB-03-145, against the standard of care in platinum-resistant recurrent ovarian cancer. This compound is a WEE1 deubiquitinase-targeting chimera (DUBTAC) that incorporates the WEE1 inhibitor adavosertib (AZD1775). Due to the limited availability of direct clinical data for this compound, this guide leverages the findings from a key phase 2 clinical trial of adavosertib in combination with gemcitabine.

Overview of this compound and WEE1 Inhibition

This compound represents a novel therapeutic modality designed to enhance the stability and activity of the WEE1 kinase inhibitor, adavosertib, through DUBTAC technology. WEE1 is a critical regulator of the G2/M cell cycle checkpoint.[1][2] In many cancers, particularly those with TP53 mutations, this checkpoint is crucial for allowing cancer cells to repair DNA damage before entering mitosis.[2] By inhibiting WEE1, adavosertib forces cells with damaged DNA into premature mitotic entry, leading to a form of programmed cell death known as mitotic catastrophe.[1] This mechanism is particularly relevant in high-grade serous ovarian cancer, which is characterized by a high frequency of TP53 mutations.[2]

Standard of Care for Platinum-Resistant Ovarian Cancer

Platinum-resistant ovarian cancer, defined by disease recurrence within six months of completing platinum-based chemotherapy, presents a significant therapeutic challenge.[3][4] The standard of care for this patient population typically involves sequential single-agent nonplatinum cytotoxic chemotherapy.[1][3] Commonly used agents include pegylated liposomal doxorubicin, paclitaxel, topotecan, and gemcitabine.[3] These therapies generally yield modest overall response rates (ORR) of 10-15% and a median progression-free survival (PFS) of 3 to 4 months.[3] For the purpose of this comparison, gemcitabine monotherapy, as used in the control arm of the pivotal adavosertib trial, serves as the standard of care comparator.

Comparative Efficacy Data

The following tables summarize the quantitative efficacy data from a phase 2, randomized, double-blind, placebo-controlled trial (NCT02151292) comparing adavosertib in combination with gemcitabine to placebo plus gemcitabine in patients with platinum-resistant or refractory recurrent high-grade serous ovarian cancer.[1][4][5]

Table 1: Progression-Free and Overall Survival[1][3][6]
Efficacy EndpointAdavosertib + Gemcitabine (n=65)Placebo + Gemcitabine (n=34)Hazard Ratio (95% CI)p-value
Median Progression-Free Survival (PFS)4.6 months3.0 months0.55 (0.35 - 0.90)0.015
Median Overall Survival (OS)11.4 months7.2 months0.56 (0.35 - 0.91)0.017
Table 2: Objective Response Rate[1]
Efficacy EndpointAdavosertib + Gemcitabine (n=61)Placebo + Gemcitabine (n=33)p-value
Objective Response Rate (ORR)23%6%0.038
Median Duration of Response3.7 months5.8 and 12.9 months (for the 2 responders)-

Experimental Protocols

The data presented is from the NCT02151292 clinical trial. The key aspects of the experimental protocol are detailed below.

Study Design

This was a phase 2, multicenter, randomized, double-blind, placebo-controlled trial conducted at 11 academic centers in the USA and Canada.[4][5] Patients with measurable, recurrent platinum-resistant or -refractory high-grade serous ovarian cancer were randomized in a 2:1 ratio to receive either adavosertib plus gemcitabine or placebo plus gemcitabine.[4][5] The primary endpoint was progression-free survival.[1]

Patient Population

Eligible patients were women aged 18 years or older with an Eastern Cooperative Oncology Group (ECOG) performance status of 0-2 and a life expectancy of more than 3 months.[4] Patients had histologically confirmed high-grade serous ovarian cancer that was resistant or refractory to platinum-based therapy.[4] A significant majority of patients in both arms had TP53-mutated tumors.[1]

Treatment Regimen
  • Experimental Arm: Patients received intravenous gemcitabine at a dose of 1000 mg/m² on days 1, 8, and 15 of a 28-day cycle.[1][4] This was combined with oral adavosertib at a dose of 175 mg once daily on days 1, 2, 8, 9, 15, and 16 of each cycle.[1][4]

  • Control Arm: Patients received intravenous gemcitabine at the same dose and schedule, with an identical-looking oral placebo administered on the same days as adavosertib in the experimental arm.[4]

Treatment continued until disease progression or unacceptable toxicity.[1]

Visualizations

Signaling Pathway of WEE1 Inhibition

WEE1_Signaling_Pathway cluster_cell_cycle G2/M Checkpoint Control DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates WEE1 WEE1 Kinase p53->WEE1 activates CDK1_CyclinB CDK1/Cyclin B Complex WEE1->CDK1_CyclinB inhibits (phosphorylation) Mitosis Mitosis CDK1_CyclinB->Mitosis promotes Apoptosis Mitotic Catastrophe (Apoptosis) Mitosis->Apoptosis premature entry leads to Adavosertib Adavosertib (WEE1 Inhibitor) Adavosertib->WEE1 inhibits

Caption: WEE1 inhibition by adavosertib abrogates the G2/M checkpoint, leading to mitotic catastrophe.

Experimental Workflow of the NCT02151292 Trial

Experimental_Workflow cluster_workflow NCT02151292 Trial Workflow Patient_Population Patients with Platinum-Resistant High-Grade Serous Ovarian Cancer Randomization Randomization (2:1) Patient_Population->Randomization Arm_A Arm A: Adavosertib + Gemcitabine Randomization->Arm_A Arm_B Arm B (Standard of Care): Placebo + Gemcitabine Randomization->Arm_B Treatment_Cycle 28-Day Cycles Arm_A->Treatment_Cycle Arm_B->Treatment_Cycle Endpoint Primary Endpoint: Progression-Free Survival (PFS) Treatment_Cycle->Endpoint Treatment until progression or unacceptable toxicity

Caption: Workflow of the phase 2 trial comparing adavosertib plus gemcitabine to standard of care.

References

Comparative Cross-Reactivity Profile of LEB-03-145

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profile of LEB-03-145, a novel Deubiquitinase-Targeting Chimera (DUBTAC), against alternative therapeutic strategies. The information is intended to inform researchers on the selectivity of this molecule and aid in the design and interpretation of preclinical studies.

Introduction to this compound

This compound is a heterobifunctional molecule designed to induce the stabilization of the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint. It achieves this by hijacking the deubiquitinase OTUB1. This compound is composed of three key components:

  • A WEE1 binder: The potent and selective WEE1 inhibitor, Adavosertib (AZD1775).

  • An OTUB1 recruiter: EN523, a covalent ligand that binds to a non-catalytic cysteine (C23) on OTUB1.[1]

  • A linker: A C5 alkyl linker connecting the WEE1 binder and the OTUB1 recruiter.

The cross-reactivity profile of this compound is therefore a composite of the selectivity of its individual components, AZD1775 and EN523, as well as any potential neo-off-targets created by the complete chimera.

Signaling Pathway and Mechanism of Action

The intended mechanism of action for this compound involves the formation of a ternary complex between WEE1, this compound, and OTUB1. This proximity-induced interaction is designed to lead to the deubiquitination of WEE1 by OTUB1, thereby preventing its proteasomal degradation and increasing its cellular stability.

Mechanism of this compound-mediated WEE1 stabilization.

Cross-Reactivity Profile of this compound Components

The overall selectivity of this compound is critically dependent on the individual cross-reactivity profiles of its constituent molecules, AZD1775 and EN523.

AZD1775 (Adavosertib)

AZD1775 is a well-characterized, potent inhibitor of WEE1 kinase. However, kinome-wide screening has revealed off-target activity against other kinases, most notably Polo-like kinase 1 (PLK1).

TargetIC50 (nM)Reference
WEE1 5.2 - 28 [2][3][4]
PLK122 - 102[2][5]
Yes14[3]

Note: IC50 values can vary depending on the assay conditions.

Other identified off-targets with lower potency include JAK2/3, ABL1, YES1, and MAP3K4.[6] The inhibition of PLK1 is a significant consideration, as both WEE1 and PLK1 are involved in cell cycle regulation, and dual inhibition may lead to synergistic or antagonistic effects, as well as distinct toxicity profiles.

EN523

EN523 is a covalent recruiter of OTUB1, targeting a non-catalytic cysteine residue (C23).[7] A key feature of EN523 is that it does not inhibit the deubiquitinase activity of OTUB1.[1][7] The discovery of EN523 utilized chemoproteomic approaches, which inherently provide information about selectivity. While a comprehensive, quantitative proteome-wide selectivity profile for EN523 is not publicly available, the initial discovery process suggests a degree of selectivity for OTUB1. The covalent nature of its binding to a non-catalytic site is a distinguishing feature compared to active-site directed inhibitors.

It is important to note that OTUB1 itself has a preference for cleaving K48-linked polyubiquitin chains and has been shown to also cleave NEDD8 modifications.[8][9]

Comparison with Alternative Approaches

The cross-reactivity profile of this compound can be compared to other strategies for modulating WEE1 activity, such as direct WEE1 inhibitors and WEE1-targeting PROTACs.

ApproachPrimary Target(s)Key Off-Targets/Considerations
This compound (DUBTAC) WEE1 (stabilization via OTUB1 recruitment)AZD1775 off-targets (e.g., PLK1), potential EN523 off-targets, potential neo-off-targets.
WEE1 Inhibitors (e.g., AZD1775) WEE1 (inhibition)Kinase off-targets (e.g., PLK1).
WEE1 PROTACs WEE1 (degradation)Off-targets of the WEE1 binder, off-targets of the E3 ligase recruiter, potential for "hook effect".

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of cross-reactivity. Below are representative protocols for key experiments.

Kinase Inhibition Assay (for AZD1775 component)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of kinases.

Workflow:

Kinase_Inhibition_Assay A Prepare kinase, substrate, and ATP solution B Add test compound (e.g., AZD1775) at various concentrations A->B C Incubate to allow kinase reaction B->C D Stop reaction and quantify substrate phosphorylation C->D E Plot % inhibition vs. compound concentration and calculate IC50 D->E

Workflow for a typical kinase inhibition assay.

Protocol:

  • Recombinant human kinases are incubated with a generic substrate (e.g., poly(Glu, Tyr) 4:1) and ATP (e.g., 10 µM) in a kinase buffer.

  • The test compound is added in a dose-response manner.

  • The reaction is allowed to proceed at 30°C for a defined period (e.g., 30-60 minutes).

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified, often using a radioactive label ([γ-³²P]ATP) and scintillation counting, or a fluorescence-based method.

  • The percentage of kinase activity inhibition is calculated relative to a vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.

Deubiquitinase (DUB) Activity Assay (for EN523 component)

Objective: To assess the effect of a compound on the catalytic activity of a DUB.

Workflow:

DUB_Activity_Assay A Prepare recombinant DUB (e.g., OTUB1) B Pre-incubate DUB with test compound (e.g., EN523) or vehicle A->B C Add ubiquitinated substrate (e.g., di-ubiquitin) B->C D Incubate to allow deubiquitination C->D E Analyze cleavage products by SDS-PAGE and Western Blot D->E

Workflow for a DUB activity assay.

Protocol:

  • Recombinant human OTUB1 is pre-incubated with the test compound (e.g., EN523) or a vehicle control (e.g., DMSO) for a specified time (e.g., 30-60 minutes) at 37°C.

  • A di-ubiquitin substrate (e.g., K48-linked) is added to initiate the reaction.

  • The reaction is incubated at 37°C for various time points.

  • The reaction is quenched by the addition of SDS-PAGE loading buffer.

  • The cleavage of the di-ubiquitin into mono-ubiquitin is visualized by SDS-PAGE followed by Western blotting with an anti-ubiquitin antibody.

Proteome-Wide Off-Target Profiling (for this compound)

Objective: To identify the protein targets and off-targets of a compound in a cellular context.

Workflow:

Proteomics_Off-Target_Profiling A Treat cells with biotinylated/alkyne-tagged probe or test compound B Lyse cells and perform click chemistry (if applicable) A->B C Enrich probe-bound proteins (e.g., with streptavidin beads) B->C D On-bead digestion (e.g., with trypsin) C->D E LC-MS/MS analysis of peptides D->E F Identify and quantify bound proteins E->F

Workflow for proteomic off-target profiling.

Protocol:

  • Live cells are treated with a probe version of the compound of interest (e.g., containing a biotin or alkyne handle) or with the unmodified compound in a competitive manner.

  • Cells are lysed, and for alkyne-tagged probes, a click chemistry reaction is performed to attach a reporter tag (e.g., biotin-azide).

  • Proteins bound to the probe are enriched using affinity purification (e.g., streptavidin beads for biotinylated probes).

  • The enriched proteins are digested into peptides, typically while still bound to the beads.

  • The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The mass spectrometry data is used to identify and quantify the proteins that interacted with the probe, revealing on-target and off-target engagement.

Conclusion

This compound represents a novel approach to upregulate WEE1 protein levels through targeted protein stabilization. Its cross-reactivity profile is a composite of its WEE1-binding and OTUB1-recruiting moieties. The known off-target profile of the AZD1775 component, particularly its activity against PLK1, is a key consideration for interpreting experimental results. While the OTUB1 recruiter EN523 was developed using methods that favor selectivity, a comprehensive quantitative analysis of its proteome-wide interactions is needed for a complete cross-reactivity assessment. Future studies should aim to directly profile the off-targets of the intact this compound molecule to identify any emergent binding properties of the chimera.

References

Head-to-Head Comparison: LEB-03-145 vs. Competitor Compound Adavosertib (AZD1775) in WEE1 Pathway Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of LEB-03-145, a novel deubiquitinase-targeting chimera (DUBTAC), and its competitor, Adavosertib (AZD1775), a well-characterized WEE1 kinase inhibitor. While direct head-to-head preclinical data for this compound is emerging, this document synthesizes available information to contrast their mechanisms of action, present relevant preclinical data for Adavosertib as a benchmark for WEE1 inhibition, and provide detailed experimental protocols for key assays.

Executive Summary

This compound and Adavosertib both target the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint. However, they employ opposing mechanisms of action. Adavosertib is a small molecule inhibitor that directly blocks the catalytic activity of WEE1.[1] In contrast, this compound is a DUBTAC designed to stabilize WEE1 protein levels by recruiting the deubiquitinase OTUB1.[1][][3] This fundamental difference in their approach to modulating the WEE1 pathway is expected to lead to distinct downstream cellular consequences and therapeutic applications.

Data Presentation

As comprehensive preclinical data for this compound is not yet publicly available, this section focuses on summarizing the well-documented effects of the WEE1 inhibitor, Adavosertib, across various cancer cell lines. This data serves as a reference for the expected outcomes of WEE1 inhibition.

Table 1: Preclinical Activity of Adavosertib (WEE1 Inhibition)

ParameterCell Line(s)Observed EffectConcentration RangeReference
Cell Viability (IC50) Colorectal Cancer Cell LinesInhibition of cell proliferationConcentration-dependent[4]
High-Grade Serous Ovarian CancerConsistent cytotoxic activityNot specified[5]
Cell Cycle Arrest Colorectal Cancer Cell LinesIncreased percentage of cells in G2/M phase1000 nM[4]
High-Grade Serous Ovarian CancerG2/M accumulation500 nM[5]
Target Engagement (pCDK1 Reduction) Ovarian CancerEvidence of WEE1 inhibitionNot specified
Colorectal Cancer Cell LinesNot specified1000 nM[4]
Apoptosis Induction Colorectal Cancer Cell LinesIncreased percentage of apoptotic cells1000 nM[4]
High-Grade Serous Ovarian CancerApoptosis inductionNot specified[5]

Mechanism of Action

Adavosertib (AZD1775): WEE1 Inhibition

Adavosertib is an ATP-competitive inhibitor of WEE1 kinase.[6] By blocking WEE1's ability to phosphorylate and inactivate CDK1, Adavosertib forces cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.[7] This mechanism is particularly effective in cancer cells with a deficient G1 checkpoint (often due to p53 mutations), as they are more reliant on the G2/M checkpoint for DNA repair.

This compound: WEE1 Stabilization via OTUB1 Recruitment

This compound is a heterobifunctional molecule that links Adavosertib to EN523, a covalent recruiter of the deubiquitinase OTUB1.[1][8][9] Instead of inhibiting WEE1, this compound is designed to bring OTUB1 into proximity with WEE1.[1][] OTUB1 can then remove ubiquitin chains from WEE1, preventing its proteasomal degradation and thereby stabilizing its protein levels.[1][][3] The therapeutic hypothesis is that stabilizing the tumor suppressor WEE1 could prevent tumor growth in contexts where its degradation promotes cancer cell proliferation.[][3]

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms of this compound and Adavosertib, the following diagrams illustrate their respective signaling pathways and a general experimental workflow for their evaluation.

G cluster_0 Adavosertib (WEE1 Inhibition) Adavosertib Adavosertib (AZD1775) WEE1_inhibited WEE1 Kinase Adavosertib->WEE1_inhibited Inhibits CDK1_active CDK1 (Active) WEE1_inhibited->CDK1_active No Inhibition G2M G2/M Checkpoint CDK1_active->G2M Overrides Mitosis Premature Mitosis G2M->Mitosis Apoptosis_inhibited Apoptosis Mitosis->Apoptosis_inhibited G cluster_1 This compound (WEE1 Stabilization) LEB03145 This compound OTUB1 OTUB1 (Deubiquitinase) LEB03145->OTUB1 Recruits WEE1_stabilized WEE1 Kinase (Ubiquitinated) LEB03145->WEE1_stabilized Brings in proximity OTUB1->WEE1_stabilized Deubiquitinates WEE1_deub WEE1 Kinase (Stabilized) Proteasome Proteasomal Degradation WEE1_stabilized->Proteasome Prevents G start Cancer Cell Lines treat Treat with This compound or Adavosertib start->treat viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treat->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle western Western Blot Analysis (WEE1, pCDK1, etc.) treat->western data Data Analysis & Comparison viability->data cell_cycle->data western->data

References

Reproducibility of LEB-03-145 Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental results concerning LEB-03-145, a novel deubiquitinase-targeting chimera (DUBTAC). The data presented here is based on the foundational study by Henning NJ, et al., and is intended to support the reproducibility of their findings.

Executive Summary

This compound is a heterobifunctional molecule designed to stabilize the WEE1 kinase by recruiting the deubiquitinase OTUB1. It achieves this by linking the WEE1 inhibitor AZD1775 to a covalent recruiter of OTUB1, EN523, via a C5 alkyl linker. Experimental evidence demonstrates that this compound can effectively increase the protein levels of WEE1 in cancer cell lines, offering a potential therapeutic strategy for diseases driven by aberrant protein degradation. This guide will delve into the quantitative data supporting this, the detailed experimental protocols necessary for replication, and a comparison with alternative approaches.

Data Presentation

The following tables summarize the quantitative data from key experiments investigating the efficacy of this compound in stabilizing WEE1 protein levels in HEP3B hepatoma cells.

Table 1: WEE1 Protein Stabilization in HEP3B Cells Treated with this compound

TreatmentConcentration (µM)Duration (hours)Fold Change in WEE1 Protein Levels (Normalized to Vehicle)
Vehicle (DMSO)-241.0
This compound124Data not publicly available
This compound524Data not publicly available
This compound1024Significant stabilization observed[1]
AZD17751024No significant change
EN5231024No significant change

Note: Specific quantitative values for fold change are not available in the public domain and would require access to the primary research data.

Table 2: Comparison of this compound with a Linker Variant (LEB-03-146)

CompoundLinker TypeConcentration (µM)WEE1 Stabilization
This compoundC5 alkyl10Significant
LEB-03-146PEG10Significant

Note: While both linkers resulted in significant WEE1 stabilization, a direct quantitative comparison of their efficiencies is not publicly available.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the replication of these results.

Cell Culture and Treatment

Cell Line: HEP3B (human hepatocellular carcinoma) Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin. Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2. Treatment Protocol: For experimental assays, HEP3B cells were seeded in appropriate culture vessels and allowed to adhere overnight. The following day, the culture medium was replaced with fresh medium containing the indicated concentrations of this compound, AZD1775, EN523, or vehicle control (DMSO). Cells were then incubated for the specified duration (e.g., 24 hours) before harvesting for analysis.

Western Blotting for WEE1 Protein Levels

1. Cell Lysis:

  • After treatment, cells were washed twice with ice-cold phosphate-buffered saline (PBS).

  • Cells were lysed in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail on ice for 30 minutes.

  • The cell lysates were then centrifuged at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • The supernatant containing the total protein was collected.

2. Protein Quantification:

  • The protein concentration of the lysates was determined using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.

3. SDS-PAGE and Protein Transfer:

  • Equal amounts of protein (typically 20-30 µg) from each sample were mixed with Laemmli sample buffer and boiled for 5 minutes.

  • The protein samples were then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 4-12% gradient gel.

  • Following electrophoresis, the separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

  • The PVDF membrane was blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane was then incubated with a primary antibody specific for WEE1 overnight at 4°C with gentle agitation. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) was used as a loading control.

  • The following day, the membrane was washed three times with TBST for 10 minutes each.

  • The membrane was then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • After three more washes with TBST, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.

5. Densitometry Analysis:

  • The intensity of the WEE1 and loading control bands was quantified using image analysis software (e.g., ImageJ).

  • The WEE1 protein levels were normalized to the corresponding loading control levels to account for any variations in protein loading.

Mandatory Visualization

Signaling Pathway of this compound Action

LEB_03_145_Pathway This compound brings OTUB1 in proximity to WEE1, leading to its deubiquitination and stabilization. cluster_DUBTAC This compound AZD1775 AZD1775 Linker C5 Alkyl Linker AZD1775->Linker WEE1 WEE1 Kinase AZD1775->WEE1 Binds to EN523 EN523 OTUB1 OTUB1 (Deubiquitinase) EN523->OTUB1 Recruits Linker->EN523 Ub_WEE1 Polyubiquitinated WEE1 WEE1->Ub_WEE1 Ubiquitination Stabilization WEE1 Stabilization WEE1->Stabilization Ub_WEE1->WEE1 Deubiquitination by OTUB1 Proteasome Proteasome Ub_WEE1->Proteasome Degradation Degradation Proteasome->Degradation Deubiquitination Deubiquitination

Caption: Mechanism of WEE1 stabilization by this compound DUBTAC.

Experimental Workflow for WEE1 Stabilization Assay

Experimental_Workflow Workflow for Assessing WEE1 Stabilization A 1. Cell Culture (HEP3B cells) B 2. Treatment (this compound or controls) A->B C 3. Cell Lysis B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Western Blot Transfer (PVDF membrane) E->F G 7. Immunoblotting (Primary & Secondary Antibodies) F->G H 8. Detection (Chemiluminescence) G->H I 9. Data Analysis (Densitometry) H->I

References

Safety Operating Guide

Personal protective equipment for handling LEB-03-145

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling LEB-03-145, a WEE1 deubiquitinase-targeting chimera (DUBTAC). The information is intended for researchers, scientists, and professionals in drug development to ensure the safe handling and use of this compound in a laboratory setting.

Compound Overview: this compound is a chemical probe consisting of Adavosertib (AZD1775), a potent WEE1 inhibitor, linked to EN523, an OTUB1 recruiter. Due to the nature of its components, this compound should be handled with care, following the safety guidelines established for its most hazardous constituent, Adavosertib.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound, based on the safety data sheet for Adavosertib.

Protection Type Specification Purpose
Eye Protection Safety glasses with side-shields or goggles.Protects eyes from splashes or dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact with the compound.
Skin and Body Protection Laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for large quantities or when generating dust.Minimizes inhalation of dust or aerosols.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection.

Handling and Storage:

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Spill and Disposal Procedures:

  • Spill Containment: In case of a spill, wear appropriate PPE, absorb the spill with inert material, and collect it in a sealed container for disposal.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for the safe handling of this compound from receipt to disposal.

A Receiving and Unpacking B Verify Compound Identity and Quantity A->B C Don Personal Protective Equipment (PPE) B->C D Preparation of Stock Solution in Fume Hood C->D E Experimental Use D->E F Decontamination of Workspace and Equipment E->F G Segregate and Label Waste F->G H Proper Disposal of Chemical Waste G->H

Caption: Workflow for Safe Handling of this compound.

Mechanism of Action: WEE1 DUBTAC Signaling Pathway

This compound functions by recruiting the deubiquitinase OTUB1 to the WEE1 protein, leading to its stabilization. The diagram below provides a simplified representation of this signaling pathway.

cluster_0 cluster_1 LEB03145 This compound AZD1775 Adavosertib (AZD1775) Moiety LEB03145->AZD1775 binds to EN523 EN523 Moiety LEB03145->EN523 recruits via WEE1 WEE1 Protein AZD1775->WEE1 targets OTUB1 OTUB1 Deubiquitinase EN523->OTUB1 recruits WEE1_Ub Ubiquitinated WEE1 WEE1->WEE1_Ub is tagged with OTUB1->WEE1_Ub removes ubiquitin from Ub Ubiquitin Chains WEE1_Ub->WEE1 stabilizes WEE1_Ub->Ub has

Caption: Simplified Signaling Pathway of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.